16-Oxocleroda-3,13E-dien-15-oic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(Z)-5-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)-3-formylpent-2-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12- |
InChIキー |
LUZARHTWSOXFLP-VBKFSLOCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to 16-Oxocleroda-3,13E-dien-15-oic Acid: Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the clerodane diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid, a natural product with promising pharmacological potential. This document details its primary natural source, quantitative data on its occurrence, comprehensive experimental protocols for its isolation and purification, and an exploration of its biological activities, including its putative signaling pathway.
Natural Source and Distribution
The principal natural source of this compound is the plant Polyalthia longifolia, a member of the Annonaceae family.[1][2] This evergreen tree is native to India and Sri Lanka and is widely cultivated in Southeast Asia. The compound has been successfully isolated from various parts of the plant, including the leaves, stem bark, and seeds, indicating a widespread distribution within the organism.[1][2]
Quantitative Data
While precise quantitative yields of this compound from different parts of Polyalthia longifolia are not extensively reported in the available literature, the isolation of its closely related analogue, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide, provides valuable insight into the potential abundance of clerodane diterpenes in this plant. The following table summarizes the yield of this related compound from the leaves of Polyalthia longifolia var. pendula.
| Plant Part | Extraction Method | Yield of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Reference |
| Leaves | Ethanolic extraction followed by column chromatography | 3.56 g from 30 g of a 20% EtOAc:hexane (B92381) fraction (derived from 1.2 kg of hexane extract from an initial 2 kg ethanolic extract) | [1] |
It is important to note that the yield of the target compound, this compound, may vary depending on the specific plant part, geographical location, season of collection, and the extraction and purification methods employed.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Polyalthia longifolia typically involves solvent extraction followed by chromatographic separation. The following is a detailed experimental protocol synthesized from multiple sources for the isolation of clerodane diterpenes from this plant.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves, stem bark, or seeds of Polyalthia longifolia.
-
Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: Air-dry the plant material in the shade at room temperature for several days until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Selection: Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction. Petroleum ether has also been used for the extraction from seeds.
-
Maceration: Macerate the powdered plant material in the chosen solvent (e.g., 1 kg of powder in 5 L of 95% ethanol) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude ethanolic or methanolic extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Concentration of Fractions: Concentrate each fraction using a rotary evaporator to yield the respective solvent-soluble fractions. This compound is a non-polar compound and is expected to be present in the n-hexane or chloroform fractions.
Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Adsorbent: Silica (B1680970) gel (60-120 mesh) is a suitable stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in n-hexane.
-
Sample Loading: Adsorb the n-hexane or chloroform fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 50 or 100 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Plates: Use pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 8:2 or 7:3 v/v) can be used as the developing solvent.
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).
-
Pooling of Fractions: Pool the fractions showing similar TLC profiles.
-
-
Further Purification (if necessary):
-
Fractions containing the target compound may require further purification using repeated column chromatography with a shallower solvent gradient or by using a different adsorbent like Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for the final purification to obtain the compound in high purity.
-
Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Biological Activity and Signaling Pathway
This compound and its closely related analogues have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
A key study on the structurally similar compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, which is a metabolite of the title compound, has provided insights into its anti-inflammatory mechanism. This compound was found to inhibit the release of superoxide (B77818) anions and elastase in fMLP (N-formyl-methionyl-leucyl-phenylalanine)-activated human neutrophils. The inhibitory effect is mediated through the attenuation of intracellular calcium ([Ca²⁺]i) mobilization and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Akt (also known as Protein Kinase B).
The proposed signaling pathway is initiated by the binding of the chemoattractant fMLP to its G-protein coupled receptor (GPCR) on the neutrophil surface. This activation triggers a downstream cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of Ca²⁺ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This rise in Ca²⁺, along with other signaling molecules, activates p38 MAPK and the PI3K/Akt pathway, culminating in the release of pro-inflammatory mediators like superoxide anions and elastase. 16-hydroxycleroda-3,13(14)E-dien-15-oic acid appears to intervene in this pathway by inhibiting the fMLP-induced calcium mobilization and the subsequent phosphorylation of p38 MAPK and Akt.
Below is a graphical representation of the experimental workflow for isolating clerodane diterpenes and the proposed signaling pathway.
References
The Architecture of a Diterpenoid: A Technical Guide to the Biosynthesis of Clerodanes
Authored for Researchers, Scientists, and Drug Development Professionals
Clerodane diterpenoids represent a vast and structurally diverse class of natural products, exhibiting a wide array of biological activities that have captured the attention of the pharmaceutical and agrochemical industries. Found across various plant species, fungi, and marine organisms, these bicyclic diterpenes are characterized by a decalin core and are biosynthesized through a complex and fascinating enzymatic cascade. This technical guide provides an in-depth exploration of the core biosynthetic pathway of clerodane diterpenoids, with a focus on the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this intricate process.
The Core Biosynthetic Pathway: From Acyclic Precursor to Diterpene Scaffold
The journey to the complex clerodane skeleton begins with the universal C20 precursor for diterpenoid biosynthesis, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[1] The biosynthesis of clerodane diterpenoids is primarily understood to proceed via the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids of plant cells.[1][2][3] The construction of the characteristic bicyclic clerodane core from the linear GGPP molecule is orchestrated by two key classes of enzymes: Class II and Class I diterpene synthases (diTPSs).
Class II Diterpene Synthases: The Initiators of Cyclization
The first committed step in clerodane biosynthesis is catalyzed by a Class II diTPS. These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism, leading to a series of carbocation intermediates. In the context of clerodane biosynthesis, a key enzyme is (-)-kolavenyl diphosphate synthase (KPS) , also referred to as clerodienyl diphosphate synthase (CPS).[4] This enzyme catalyzes the conversion of GGPP into (-)-kolavenyl diphosphate [(-)-KPP], which retains the diphosphate moiety.[4] The formation of different stereoisomers of the clerodane backbone, such as the cis-trans or cis-cis configurations, is influenced by the specific folding of the GGPP substrate within the active site of the Class II diTPS.[5]
Class I Diterpene Synthases: The Architects of the Final Scaffold
Following the initial cyclization by the Class II diTPS, a Class I diTPS takes over. These enzymes typically utilize the diphosphate-containing intermediate produced by the Class II diTPS. The Class I enzyme, a kolavenol (B1673748) synthase (KLS) , catalyzes the ionization of the diphosphate group from (-)-KPP and subsequent deprotonation to yield the dephosphorylated diterpene alcohol, (-)-kolavenol .[4] This two-step enzymatic sequence, involving a Class II and a Class I diTPS, is a common theme in the biosynthesis of many labdane-related diterpenoids.
Cytochrome P450 Monooxygenases: The Decorators of Diversity
The formation of the basic clerodane scaffold is just the beginning of the journey toward the vast array of structurally diverse clerodane diterpenoids. The subsequent modifications are primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs) . These heme-containing enzymes catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which "decorate" the clerodane core. This enzymatic tailoring is responsible for the immense chemical diversity and varied biological activities observed in this class of compounds.
For instance, in the biosynthesis of furanoclerodanes like salviarin in Salvia splendens, a series of CYPs sequentially modify the kolavenol backbone. These include an annonene synthase (ANS) , a hardwickiic acid synthase (HDAS) , and a hautriwaic acid synthase (HTAS) .[6] In the biosynthesis of the potent psychoactive diterpenoid salvinorin A in Salvia divinorum, a specific cytochrome P450, CYP728D26 , has been identified to catalyze the C18 oxygenation of a clerodane intermediate.[4]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and specificity of the enzymes involved in the clerodane biosynthetic pathway are crucial for the production of these complex molecules. The following table summarizes key quantitative data for some of the characterized enzymes.
| Enzyme | Organism | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| SdKPS ((-)-kolavenyl diphosphate synthase) | Salvia divinorum | GGPP | (-)-Kolavenyl diphosphate | 1.9 ± 0.66 | 0.88 ± 0.11 | 4.7 x 105 |
| CYP728D26 | Salvia divinorum | Crotonolide G | C18-oxygenated crotonolide G | 13.9 | - | - |
Note: Data for kcat and kcat/Km for CYP728D26 are not currently available in the reviewed literature.
Experimental Protocols for Studying Clerodane Biosynthesis
The elucidation of the clerodane biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols employed in this field of research.
Gene Discovery and Functional Characterization
Protocol 1: Co-expression Analysis for Candidate Gene Identification
The principle behind co-expression analysis is that genes involved in the same metabolic pathway are often transcriptionally co-regulated. By identifying genes whose expression patterns correlate with known pathway genes (e.g., a characterized diTPS), researchers can pinpoint candidate genes for subsequent functional analysis, such as those encoding CYPs or transferases.
Workflow:
-
Transcriptome Data Acquisition: Obtain RNA-sequencing (RNA-seq) data from relevant plant tissues or from plants subjected to conditions known to induce the production of clerodane diterpenoids.
-
Identification of "Bait" Genes: Select the amino acid sequences of known clerodane biosynthetic genes (e.g., KPS, KLS) to use as queries.
-
Co-expression Network Construction: Utilize bioinformatics tools and databases (e.g., ATTED-II, PlaNet) to construct a gene co-expression network. These platforms analyze large datasets of gene expression from various experiments to identify genes with correlated expression profiles.
-
Candidate Gene Selection: Identify genes that are consistently co-expressed with the "bait" genes. Prioritize candidates based on functional annotations (e.g., cytochrome P450, acyltransferase).
Protocol 2: Heterologous Expression and In Vitro Enzyme Assays
To confirm the function of candidate genes, they are typically expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, which do not natively produce clerodane diterpenoids. The recombinant enzymes are then purified and their activity is tested in vitro.
A. Diterpene Synthase Assay:
-
Cloning and Expression: Clone the full-length coding sequence of the candidate diTPS gene into an appropriate expression vector (e.g., pET series for E. coli). Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), MgCl₂ (typically 10-20 mM), and the substrate GGPP.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction by adding a stop solution (e.g., EDTA) or by solvent extraction.
-
For analysis of diphosphate-containing products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to remove the diphosphate group.
-
-
Product Analysis: Extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
B. Cytochrome P450 Assay:
-
Cloning and Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) partner in a suitable host, typically S. cerevisiae or insect cells, as these systems provide the necessary membrane environment and redox partners for CYP activity.
-
Microsome Preparation: Isolate the microsomal fraction from the yeast or insect cells, which contains the expressed CYP and CPR.
-
Enzyme Assay:
-
Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the clerodane substrate (e.g., kolavenol), and the microsomal preparation.
-
Initiate the reaction by adding a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at an optimal temperature with shaking.
-
Quench the reaction and extract the products with an organic solvent.
-
-
Product Analysis: Analyze the products by GC-MS or LC-MS to identify the hydroxylated or otherwise modified clerodane diterpenoids.
Quantitative Analysis
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of biosynthetic genes in different tissues or under various conditions, providing insights into the regulation of the pathway.
Workflow:
-
RNA Extraction and cDNA Synthesis: Isolate high-quality total RNA from the plant samples of interest. Synthesize first-strand cDNA using a reverse transcriptase.
-
Primer Design: Design gene-specific primers for the target biosynthetic genes and for one or more stably expressed reference genes (housekeeping genes).
-
qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based detection method. The reaction includes the cDNA template, primers, and a suitable qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).
Visualizing the Biosynthetic Pathways and Workflows
To provide a clearer understanding of the complex processes involved in clerodane diterpenoid biosynthesis, the following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for gene discovery.
Figure 1: Core biosynthetic pathway of furanoclerodane diterpenoids.
Figure 2: Experimental workflow for the discovery of clerodane biosynthesis genes.
Conclusion and Future Perspectives
The biosynthesis of clerodane diterpenoids is a testament to the intricate and elegant chemical machinery that has evolved in nature. The concerted action of diterpene synthases and cytochrome P450s generates a remarkable diversity of structures from a simple acyclic precursor. While significant progress has been made in elucidating the core biosynthetic pathways, many questions remain. The precise enzymatic steps leading to the full array of known clerodane diterpenoids, the regulatory networks controlling their production, and the evolutionary origins of these pathways are all areas of active research.
For researchers in drug development and biotechnology, a deep understanding of these biosynthetic pathways opens up exciting possibilities. The heterologous expression of these pathways in microbial hosts offers a promising avenue for the sustainable production of valuable clerodane diterpenoids. Furthermore, by manipulating the biosynthetic enzymes, it may be possible to generate novel, "unnatural" clerodane analogs with improved or entirely new biological activities. The continued exploration of the clerodane "biosynthetic factory" will undoubtedly lead to new discoveries and applications in medicine, agriculture, and beyond.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [experts.esf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Voclosporin (CAS Number: 117620-72-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin (B1684031), identified by CAS number 117620-72-1, is a novel calcineurin inhibitor (CNI) that serves as a potent immunosuppressant.[1] It is a semi-synthetic analog of cyclosporine A, distinguished by a structural modification at the amino acid 1 position, which results in enhanced action against calcineurin and greater metabolic stability.[1] Voclosporin is the first oral treatment specifically approved for lupus nephritis in the United States.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and relevant data for the scientific community.
Chemical and Physical Properties
Voclosporin is a cyclic undecapeptide with a complex chemical structure.[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117620-72-1 | - |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ | [3] |
| Molecular Weight | 1214.646 g/mol | [1] |
| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dien-1-yl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | [1] |
| Appearance | White to off-white film or powder | [4] |
| Solubility | Poorly soluble in water (< 0.1 g/L) | [5] |
| logP | 8.6 | [5] |
| pKa | 13.32 ± 0.70 | [5] |
| Isomerism | Exists as cis- and trans-isomers; the trans-isomer is considered more potent.[6][3] |
Mechanism of Action
Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a calcium-dependent phosphatase.[1][7] The mechanism involves several key steps:
-
Complex Formation: Voclosporin binds to cyclophilin A, an intracellular protein, forming a heterodimeric complex.[1][7]
-
Calcineurin Inhibition: This complex then binds to and inhibits calcineurin.[1][7]
-
NFAT Dephosphorylation Blockade: The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[8][9]
-
Inhibition of Cytokine Gene Transcription: As a result, NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2).[8][5]
-
Suppression of T-cell Mediated Immune Response: The reduction in IL-2 and other cytokines leads to the suppression of T-cell activation and proliferation, thereby dampening the immune response.[5][10]
Beyond its effects on T-cells, voclosporin also appears to have a direct stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its anti-proteinuric effects in lupus nephritis.[5][10]
Pharmacokinetics and Pharmacodynamics
Voclosporin exhibits a predictable pharmacokinetic profile, which allows for its use without the need for routine therapeutic drug monitoring.[3]
| Parameter | Value | Reference |
| Bioavailability | ~25-30% | [11] |
| Tmax (Time to peak concentration) | 1.5 hours (on an empty stomach) | [1][5] |
| Cmax (Peak plasma concentration) | 955.5 ng/mL | [5] |
| AUC (Area under the curve) | 7693.6 ng*h/mL | [5] |
| Volume of Distribution (Vd) | 2,154 L | [1][5] |
| Protein Binding | ~97% | [1][5] |
| Metabolism | Extensively by CYP3A4 in the liver.[1][3] | |
| Half-life (t½) | 25-36 hours (terminal) | [3] |
| Elimination | Primarily in feces (~88%) and a small amount in urine (~2%).[3] |
Voclosporin demonstrates a strong correlation between its systemic concentration and the inhibition of calcineurin.[3] It is more potent than cyclosporine, with a lower concentration required to achieve a half-maximum immunosuppressive effect (CE50 of 50 ng/mL).[11][12]
Experimental Protocols
Synthesis of Voclosporin
A common synthetic route starts from cyclosporin (B1163) A. A four-step process has been described with an overall yield of 50% and a purity of 98.8% by HPLC.[13]
General Workflow:
-
Acetylation of Cyclosporin A: Cyclosporin A is treated with acetic anhydride (B1165640) and a base like pyridine (B92270) with 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent to protect the hydroxyl group.[13][14]
-
Ozonolysis: The acetylated cyclosporin A undergoes ozonolysis to cleave a double bond and form an aldehyde.[14]
-
Olefin Synthesis: The diene side chain is introduced via a Peterson olefination or a similar method.[13][15]
-
Deprotection: The acetyl protecting group is removed under basic conditions to yield voclosporin.[13][14]
Quantification in Human Whole Blood
A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is commonly used for the therapeutic drug monitoring of voclosporin.[16]
Protocol Outline:
-
Sample Preparation: 100 µL of whole blood is subjected to protein precipitation using a solution of methanol, 0.2M ZnSO₄, and a deuterated voclosporin internal standard.[16]
-
Chromatography: The supernatant is injected onto a Zorbax SB-C8 column (2.1x12.5mm) at 60°C.[16] A water-acetonitrile mobile phase is used for washing, followed by a water-methanol mobile phase for elution.[16]
-
Mass Spectrometry: Detection is performed using an API3000 mass spectrometer in multiple reaction monitoring mode.[16]
-
Quantification: The analytical performance is typically assessed in the range of 1-200 ng/mL in whole blood.[16]
Clinical Trial Protocol for Lupus Nephritis (AURORA 1 - Phase 3)
The AURORA 1 study was a pivotal trial that evaluated the efficacy and safety of voclosporin in patients with active lupus nephritis.[17][18]
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, multicenter, phase 3 trial.[17][18]
-
Population: Patients with a diagnosis of lupus nephritis (Class III, IV, or V) confirmed by biopsy.[17]
-
Intervention:
-
Background Therapy: All patients received mycophenolate mofetil (MMF) and a rapidly tapered course of oral corticosteroids, following initial intravenous methylprednisolone.[17][19]
-
Primary Endpoint: Complete renal response at 52 weeks, defined by a urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg and stable renal function.[9][18]
Clinical Efficacy and Safety
In the AURORA 1 trial, the addition of voclosporin to standard-of-care therapy resulted in a statistically significant improvement in renal response rates compared to placebo.[18] The long-term safety and efficacy were further evaluated in the AURORA 2 extension study, which showed that the benefits were maintained over three years of treatment.[20]
Key Adverse Events:
Common adverse reactions (>3%) include decreased glomerular filtration rate, hypertension, diarrhea, headache, anemia, and cough.[1] Voclosporin also carries a boxed warning for an increased risk of developing malignancies and serious infections.[1][2]
Conclusion
Voclosporin represents a significant advancement in the treatment of lupus nephritis. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option. This guide provides a foundational understanding of its properties and the experimental basis for its use, intended to support further research and development in the field of immunosuppressive therapies.
References
- 1. Voclosporin - Wikipedia [en.wikipedia.org]
- 2. An Option for Lupus Nephritis | LUPKYNIS® (voclosporin) [lupkynis.com]
- 3. mdpi.com [mdpi.com]
- 4. ≥95% (HPLC), Calcineurin inhibitor, film or powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 15. data.epo.org [data.epo.org]
- 16. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. njms.rutgers.edu [njms.rutgers.edu]
- 19. Voclosporin for Lupus Nephritis — NephJC [nephjc.com]
- 20. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial. [themednet.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and insights into its mechanism of action.
Introduction
This compound is a natural product isolated from plants of the Annonaceae family, notably from species of the Polyalthia genus. It has garnered significant scientific interest due to its diverse pharmacological properties, including antiplasmodial, antimicrobial, anti-inflammatory, and cytotoxic activities. This guide synthesizes the current knowledge on this compound to facilitate further research and development.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Antiplasmodial Activity
| Target Organism | Strain | Assay | IC₅₀ (µg/mL) | Reference |
| Plasmodium falciparum | K1 (multidrug-resistant) | pLDH Assay | 3-6 | [1] |
Table 2: Antimicrobial Activity
| Activity | Target Organisms | Assay | MIC (µg/mL) | Reference |
| Antibacterial & Antifungal | Various bacteria and kanamycin-resistant fungal strains (Aspergillus fumigatus, Saccharomyces cerevisiae, Candida albicans, Hensila californica) | Broth Microdilution | 8-64 | [2] |
Table 3: Anti-inflammatory Activity
| Assay | System | IC₅₀ | Reference |
| Inhibition of superoxide (B77818) anion generation and elastase release | fMLP/CB-stimulated human neutrophils | Not specified | [3] |
| Nitric oxide (NO) production inhibition | Not specified | Not specified | [4] |
Table 4: Cytotoxic Activity
| Cell Lines | Activity | Assay | Results | Reference |
| MCF-7 (breast cancer), A549 (lung cancer) | Antiproliferative | Not specified | "Good results" | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Antiplasmodial Activity: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This assay is a reliable and common method for determining the antiplasmodial activity of a compound by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.[6][7][8]
Protocol Steps:
-
Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., K1 strain) in human erythrocytes.
-
Drug Preparation: Prepare serial dilutions of this compound in an appropriate solvent and culture medium.
-
Assay Plate Setup: Add the parasitized red blood cells to a 96-well microtiter plate.
-
Drug Addition: Add the different concentrations of the test compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Cell Lysis: Lyse the cells to release the parasite lactate dehydrogenase.
-
Enzyme Reaction: Add the pLDH assay mixture containing Malstat reagent, NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate).
-
Absorbance Reading: After a suitable incubation period in the dark, measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][9][10]
Protocol Steps:
-
Preparation of Test Compound: Prepare a stock solution of this compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][11][12]
Protocol Steps:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
The anti-inflammatory properties of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][11][13] This pathway is a key regulator of the inflammatory response.
Proposed Anti-inflammatory Signaling Pathway
This compound is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.[4][13][14][15][16]
Protocol Steps:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter construct under the control of an NF-κB response element.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with this compound for a short pre-incubation period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (typically 6-8 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.
Conclusion
This compound exhibits a range of biological activities that make it a compelling candidate for further drug development. Its antiplasmodial, antimicrobial, anti-inflammatory, and cytotoxic properties, coupled with a plausible mechanism of action involving the NF-κB pathway, highlight its therapeutic potential. The standardized protocols provided in this guide are intended to support and streamline future research efforts aimed at fully elucidating the pharmacological profile of this promising natural compound.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. bowdish.ca [bowdish.ca]
- 16. indigobiosciences.com [indigobiosciences.com]
"Discovery and characterization of 16-Oxocleroda-3,13E-dien-15-oic acid"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and biological activities of the clerodane diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid. This natural product, isolated from the plant Polyalthia longifolia (also known as Monoon viride), has demonstrated significant potential in antimicrobial and antimalarial research.[1][2][3][4] This document outlines the experimental protocols for its isolation and biological evaluation, presents key quantitative data in a structured format, and visualizes the associated experimental workflows and potential mechanisms of action.
Compound Profile
| Identifier | Value |
| IUPAC Name | (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid[1] |
| Molecular Formula | C₂₀H₃₀O₃[1] |
| Molecular Weight | 318.4 g/mol [1] |
| CAS Number | 117620-72-1[1] |
| Natural Source | Stem bark of Polyalthia longifolia (Sonn) Thw. var. pendula[3][4] |
Discovery and Isolation
This compound is a naturally occurring clerodane diterpene isolated from the stem bark of Polyalthia longifolia var. pendula.[3][4] The isolation process typically involves extraction from the plant material followed by chromatographic separation.
Experimental Protocol: Isolation
A general protocol for the isolation of this compound from Polyalthia longifolia is as follows:
-
Extraction: The dried and powdered stem bark of P. longifolia is extracted with a non-polar solvent such as petroleum ether.
-
Chromatography: The resulting crude extract is subjected to column chromatography over silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: Isolation workflow for this compound.
Biological Activities and Characterization
This clerodane diterpenoid has been investigated for several biological activities, with notable results in the antimicrobial and antimalarial fields.
Antimicrobial and Antibiofilm Activity
This compound has demonstrated significant activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[3] Its ability to inhibit and eradicate biofilms makes it a compound of interest for addressing antibiotic resistance.
Table 1: Antibiofilm Activity of this compound
| Pathogen | Concentration (µg/mL) | Biofilm Inhibition (%) | Preformed Biofilm Eradication (%) |
| MRSA | 10 - 20 | Up to 90%[3] | Significant eradication at 10 µg/mL[3] |
| S. mutans | 10 - 20 | Up to 90%[3] | Significant eradication at 16 µg/mL[3] |
Experimental Protocol: Biofilm Inhibition Assay
-
Inoculum Preparation: Bacterial strains (e.g., MRSA, S. mutans) are grown in an appropriate broth medium.
-
Treatment: The bacterial suspension is added to microtiter plates containing varying concentrations of this compound.
-
Incubation: The plates are incubated to allow for biofilm formation.
-
Quantification: Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify biofilm formation. The percentage of inhibition is calculated relative to a control group without the compound.
Caption: Workflow for the biofilm inhibition assay.
Antifungal Activity and Biotransformation
The parent compound exhibits activity against several fungal strains.[5] Interestingly, its antifungal potency can be enhanced through biotransformation. Incubation with the fungus Rhizopus stolonifer leads to the creation of a novel derivative, 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid, which shows lower Minimum Inhibitory Concentration (MIC) values against various fungal pathogens.[5]
Table 2: Antifungal Activity (MIC in µg/mL)
| Fungal Strain | Parent Compound (1) | Biotransformed Compound (2) |
| Aspergillus fumigatus | Not specified | Lower MIC than parent[5] |
| Saccharomyces cerevisiae | Not specified | Lower MIC than parent[5] |
| Candida albicans | Not specified | Lower MIC than parent[5] |
Experimental Protocol: Biotransformation
-
Culture Preparation: A culture of Rhizopus stolonifer is grown in a suitable broth medium.
-
Substrate Addition: 16-Oxocleroda-3,13(14)E-dien-15-oic acid is added to the fungal culture at a sublethal concentration.
-
Incubation: The culture is incubated for a period of time (e.g., 4 days) to allow for biotransformation.[5]
-
Extraction and Purification: The culture medium is extracted with an organic solvent, and the biotransformed product is purified using chromatographic techniques.
Caption: Logical pathway of biotransformation for enhanced antifungal activity.
Antimalarial Activity
Research has also highlighted the potential of this compound as an antiplasmodial agent, showing activity against Plasmodium falciparum, including drug-resistant strains.[4] This suggests its potential as a scaffold for the development of new antimalarial drugs.
Future Directions
The multifaceted biological activities of this compound warrant further investigation. Future research could focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its antimicrobial and antiplasmodial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection and malaria.
The discovery and characterization of this compound provide a promising foundation for the development of new therapeutic agents to combat infectious diseases.
References
- 1. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Clerodane Diterpenoids Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the isolation of clerodane diterpenoids from plant extracts using column chromatography. The methodologies outlined are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Clerodane diterpenoids are a large and structurally diverse class of natural products renowned for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Effective isolation and purification of these compounds are critical for further pharmacological studies and potential therapeutic applications. Column chromatography, in its various forms, remains a fundamental and widely used technique for this purpose.[4]
Overview of the Isolation Workflow
The general procedure for isolating clerodane diterpenoids involves a multi-step process that begins with the extraction of plant material, followed by a series of chromatographic separations to purify the target compounds. The complexity of the plant extract often necessitates a combination of different chromatographic techniques to achieve high purity.
A typical workflow is as follows:
-
Plant Material Extraction: The dried and powdered plant material is extracted with an appropriate solvent to obtain a crude extract.
-
Solvent-Solvent Partitioning (Optional): The crude extract may be partitioned between immiscible solvents to achieve a preliminary separation based on polarity.
-
Low-Pressure Column Chromatography (LPLC): The crude or partitioned extract is subjected to LPLC, often using silica (B1680970) gel, as the primary fractionation step. This separates the complex mixture into several simpler fractions.
-
Further Purification: Fractions containing the compounds of interest are further purified, typically using techniques such as preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column.
Below is a graphical representation of this experimental workflow.
Caption: General experimental workflow for the isolation of clerodane diterpenoids.
Experimental Protocols
This section details the protocols for each stage of the isolation process. The examples provided are synthesized from various published methods to represent a robust and adaptable procedure.
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction of plant material and a primary fractionation step using silica gel column chromatography.
Materials and Equipment:
-
Dried and powdered plant material (e.g., leaves, stems, or roots)
-
Solvents: n-hexane, ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (MeCN) (all HPLC or analytical grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate 1.0 kg of the dried, powdered plant material with an appropriate solvent (e.g., methanol or a mixture of dichloromethane and methanol) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Column Preparation (Silica Gel Chromatography):
-
Prepare a slurry of silica gel (e.g., 300 g) in the initial mobile phase (e.g., 100% n-hexane).
-
Pour the slurry into a glass column (e.g., 5 cm diameter x 60 cm length) and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading and Elution:
-
Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[4]
-
Collect fractions of a fixed volume (e.g., 100 mL) and monitor the separation using TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on TLC plates and develop them in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine fractions with similar TLC profiles for further purification.
-
Protocol 2: Purification by Preparative HPLC
This protocol describes the final purification of fractions containing clerodane diterpenoids using reversed-phase preparative HPLC.
Materials and Equipment:
-
Combined fractions from Protocol 1
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Vials for fraction collection
Procedure:
-
Sample Preparation:
-
Dissolve the combined, dried fraction in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).
-
Inject the sample onto the column.
-
Elute the compounds using either an isocratic (constant solvent composition) or a gradient (changing solvent composition) method. For example, an isocratic elution with 27% acetonitrile in water.[5]
-
Monitor the elution profile at a suitable wavelength (e.g., 218 nm).[5]
-
Collect the peaks corresponding to the individual compounds in separate vials.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions to obtain the pure, isolated clerodane diterpenoids.
-
Confirm the purity and identity of the isolated compounds using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Data Presentation: Quantitative Summary of Isolation
The following tables summarize typical quantitative data from the isolation of clerodane diterpenoids, compiled from various studies.
Table 1: Initial Extraction and Fractionation Data
| Plant Source | Plant Part | Dry Weight (g) | Crude Extract (g) | Fractionation Method |
| Sphenocentrum jollyanum | Seed | 100 | 4.0 | VLC (Silica Gel) |
| Solidago gigantea | Leaves | 100 | 9.8 | Column Chromatography (Silica Gel) |
| Salvia splendens | Aerial Parts | 1500 | 28.0 | Column Chromatography (Silica Gel) |
| Ajuga nipponensis | Aerial Parts | 150 | - | Dichloromethane Extraction |
Table 2: Column Chromatography and HPLC Purification Data
| Plant Source | Initial Fractionation | Column Type | Mobile Phase (Gradient) | Compound Isolated | Yield (mg) | HPLC Retention Time (t_R) (min) |
| Sphenocentrum jollyanum | VLC | Prep-HPLC (C18) | H₂O/MeOH | Compound 1 | 8.0 | - |
| Columbin | 52.1 | - | ||||
| Salvia splendens | Silica Gel CC | Prep-HPLC (C18) | MeCN/H₂O (27%) | Splendidin | 43.0 | 70 |
| Salviarin | 33.0 | 77 | ||||
| Splenolide B | 21.0 | 82 | ||||
| Ajuga nipponensis | - | Semi-prep HPLC (C18) | H₂O/MeOH (34:66) | Ajuganipponin A | - | 18.5 |
| Ajuganipponin B | - | 22.1 |
Note: Data is compiled and representative. Dashes indicate data not specified in the source.
Visualization of a Relevant Signaling Pathway
Many clerodane diterpenoids exhibit anti-inflammatory properties by modulating key signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[6][7]
The diagram below illustrates a simplified p38 MAPK signaling cascade, which can be a target for the anti-inflammatory action of clerodane diterpenoids.
Caption: Simplified p38 MAPK signaling pathway and a potential point of inhibition by clerodane diterpenoids.
Concluding Remarks
The protocols and data presented herein provide a comprehensive framework for the successful isolation of clerodane diterpenoids. The combination of normal-phase column chromatography for initial fractionation followed by reversed-phase HPLC for final purification is a powerful and widely adopted strategy. The quantitative data offered serves as a benchmark for expected yields and chromatographic behavior. For researchers in drug development, understanding the molecular targets of these compounds, such as the p38 MAPK pathway, is crucial for elucidating their therapeutic potential. It is recommended to optimize the described protocols based on the specific plant matrix and the physicochemical properties of the target clerodane diterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 16-Oxocleroda-3,13E-dien-15-oic acid
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities.[1] This particular compound, isolated from sources such as Polyalthia longifolia, has demonstrated potential antimalarial and antibiofilm properties, making it a compound of interest for further drug development.[2][3] As with any active pharmaceutical ingredient (API), rigorous purity analysis is essential to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a sample, making it an ideal method for assessing the purity of pharmaceutical compounds.[4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of diterpenes and other secondary metabolites.[6][7]
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water are required.[8] A buffer, such as phosphoric acid or formic acid, is necessary to control the pH of the mobile phase for the analysis of acidic compounds.[5][9]
-
Reference Standard: A well-characterized reference standard of this compound with a purity of >98% is required for peak identification and quantification.
-
Sample: The test sample of this compound.
2. Chromatographic Conditions
The following chromatographic conditions have been optimized for the purity analysis of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min, 60-95% B; 25-30 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the test sample of this compound.
-
Filtration: Prior to injection, filter both the standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[10]
4. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated using the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Peak purity can be further assessed using a PDA detector to evaluate the spectral homogeneity across the main peak.[11]
Results and Discussion
The developed HPLC method provides excellent separation of this compound from potential impurities. A typical chromatogram shows a sharp, well-defined main peak with good resolution from any minor impurity peaks. The quantitative data for a representative batch is summarized in the table below.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.2 | 15,234 | 0.3 |
| 2 | 12.8 | 5,062,450 | 99.5 |
| 3 | 15.1 | 10,150 | 0.2 |
Peak 2 corresponds to this compound.
The results indicate a purity of 99.5% for the analyzed batch, which meets the typical requirements for a pharmaceutical-grade compound. The low percentage of impurities suggests that the synthesis and purification processes are effective.
This application note describes a simple, rapid, and reliable RP-HPLC method for the determination of the purity of this compound. The method is suitable for quality control during drug development and for the routine analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent resolution and accurate quantification.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. phcogres.com [phcogres.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 16-Oxocleroda-3,13E-dien-15-oic acid in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6. The production of these mediators is largely regulated by the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a variety of biological activities. Studies on similar clerodane diterpenoids have demonstrated their potential to inhibit inflammatory responses in RAW 264.7 macrophages by suppressing the production of inflammatory mediators.[1][2][3][4] This document provides detailed protocols to evaluate the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.
Data Presentation
Disclaimer: The following quantitative data is illustrative and serves as an example of expected results when testing a moderately potent anti-inflammatory compound. Actual experimental results for this compound may vary.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells.
| Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO | IC₅₀ (µM) for NO Inhibition |
| Control (no LPS) | 100 ± 4.5 | 1.2 ± 0.3 | - | \multirow{6}{*}{15.8} |
| LPS (1 µg/mL) only | 98 ± 3.8 | 25.4 ± 1.8 | 0 | |
| 1 | 99 ± 4.1 | 22.1 ± 1.5 | 13.0 | |
| 5 | 97 ± 3.9 | 18.3 ± 1.2 | 28.0 | |
| 10 | 96 ± 4.2 | 14.5 ± 1.1 | 42.9 | |
| 25 | 95 ± 4.0 | 8.7 ± 0.9 | 65.7 | |
| 50 | 93 ± 4.6 | 4.1 ± 0.5 | 83.9 |
Table 2: Effect of this compound on PGE2 Production in LPS-stimulated RAW 264.7 Cells.
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 |
| Control (no LPS) | 150 ± 25 | - |
| LPS (1 µg/mL) only | 2800 ± 210 | 0 |
| LPS + Compound (10 µM) | 1650 ± 150 | 41.1 |
| LPS + Compound (25 µM) | 980 ± 110 | 65.0 |
Table 3: Densitometric Analysis of Western Blot Results for Inflammatory Protein Expression.
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative Nuclear p65 Expression |
| Control (no LPS) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| LPS (1 µg/mL) only | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| LPS + Compound (25 µM) | 0.35 ± 0.08 | 0.42 ± 0.09 | 0.48 ± 0.07 |
Experimental Workflow and Signaling Pathways
Caption: General workflow for screening anti-inflammatory compounds.
Caption: Postulated inhibition of the NF-κB pathway by the compound.
Caption: Postulated inhibition of MAPK pathways by the compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of the compound to establish a non-toxic working concentration range.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing desired concentrations of the compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol quantifies the amount of PGE2 secreted into the culture medium.
-
Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay, typically using a 6-well plate format with a seeding density of 1 x 10⁶ cells/well.[1]
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.[1]
-
ELISA: Quantify the PGE2 concentration in the clarified supernatant using a commercial PGE2 ELISA kit, strictly following the manufacturer's instructions.[1][4] This typically involves preparing a standard curve and measuring the competitive binding of sample/standard PGE2 against a fixed amount of enzyme-conjugated PGE2.
Western Blot Analysis for iNOS, COX-2, and NF-κB p65
This protocol assesses the effect of the compound on the expression and activation of key inflammatory proteins.
-
Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well). Pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL). For iNOS and COX-2, incubate for 18-24 hours. For NF-κB p65 translocation, a shorter LPS stimulation time (e.g., 30-60 minutes) is required.[3][5]
-
Protein Extraction:
-
Total Protein (for iNOS, COX-2): Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear/Cytosolic Fractionation (for p65): Use a commercial nuclear extraction kit to separate cytosolic and nuclear proteins, following the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p65, and a loading control (e.g., β-actin for total protein, Histone H3 for nuclear fraction) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to the respective loading control.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages [mdpi.com]
- 3. Clerodane diterpenoids with potential anti-inflammatory activity from the leaves and twigs of Callicarpa cathayana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clerodane diterpenoids with anti-inflammatory activity from the tuberous root of Paratinospora sagittata (Oliv.) Wei Wang [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 16-Oxocleroda-3,13E-dien-15-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodane diterpenes are a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties. Among these, 16-oxocleroda-3,13E-dien-15-oic acid, a derivative isolated from sources like Polyalthia longifolia, has shown promise as a cytotoxic agent. This document provides detailed application notes and protocols for the synthesis of derivatives of this core structure and for the evaluation of their anticancer activity. The methodologies described herein are based on established techniques for the derivatization of similar natural products and standardized assays for anticancer drug screening.
Data Presentation: Anticancer Activity of this compound and a Related Derivative
The following tables summarize the cytotoxic activity of the parent compound, this compound, and a closely related lactam derivative of 16-hydroxycleroda-3,13(14)Z-dien-15,16-olide against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.1 |
| MCF7 | Breast Adenocarcinoma | 3.7 |
Table 2: Cytotoxicity of a Lactam Derivative of a Related Clerodane Diterpene (Compound 5o) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal Adenocarcinoma | >70% inhibition at 10 µM |
| HCT116 | Colorectal Carcinoma | >70% inhibition at 10 µM |
| HT-29 | Colorectal Adenocarcinoma | >70% inhibition at 10 µM |
| MCF-7 | Breast Adenocarcinoma | >70% inhibition at 10 µM |
| MDA-MB-231 | Breast Adenocarcinoma | >70% inhibition at 10 µM |
| 4T1 | Murine Breast Cancer | >70% inhibition at 10 µM |
Note: Compound 5o is a derivative of 16-hydroxycleroda-3,13(14)Z-dien-15,16-olide and its data is included to demonstrate the potential for enhancing anticancer activity through derivatization.
Experimental Protocols
Protocol 1: Synthesis of Lactam and Maleimide (B117702) Derivatives of this compound
This protocol is adapted from the synthesis of derivatives of the structurally similar 16-hydroxycleroda-3,13(14)Z-dien-15,16-olide[2]. The carboxyl group of this compound is the primary site for derivatization.
Materials:
-
This compound
-
Various primary amines (for lactam synthesis)
-
Maleimide and its derivatives
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure for Lactam Synthesis (Amide Formation):
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired primary amine (1.2 equivalents).
-
Add EDC (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired lactam derivative.
Procedure for Maleimide Derivative Synthesis:
-
Synthesize an amino-linker derivative of this compound by reacting it with a diamine using the amide formation protocol described above.
-
Dissolve the amino-functionalized clerodane derivative (1 equivalent) and maleimide (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the maleimide derivative.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Anticancer Screening.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of clerodane diterpenes, such as this compound derivatives, is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of the closely related compound 16-hydroxycleroda-3,13-dien-15,16-olide, a plausible mechanism of action involves the inhibition of the EGFR and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.[3]
References
Troubleshooting & Optimization
"Troubleshooting clerodane diterpenoid separation in column chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with clerodane diterpenoid separation in column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of clerodane diterpenoids, offering potential causes and solutions in a question-and-answer format.
Question: My clerodane diterpenoid appears to be degrading on the silica (B1680970) gel column. What can I do?
Answer:
Clerodane diterpenoids can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Here are several troubleshooting steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in your chosen solvent system and add a small amount of a volatile base like triethylamine (B128534) (typically 0.1-1%).[2] After stirring, the slurry can be packed into the column.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Alumina (B75360) (neutral or basic) can be a good alternative for acid-sensitive compounds.[1] For very non-polar clerodane diterpenoids, reversed-phase chromatography on a C18-bonded silica stationary phase might also be a suitable option.[3]
-
Run a Stability Test: Before committing to a large-scale separation, test the stability of your compound on a small amount of the stationary phase. Spot your compound on a TLC plate and let it sit for several hours. If you observe degradation, you will know that the stationary phase is not suitable.
Question: I am seeing poor separation between two closely related clerodane diterpenoids. How can I improve the resolution?
Answer:
Improving the resolution between structurally similar compounds often requires careful optimization of the mobile phase and column parameters.
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are using a single solvent system (isocratic elution), systematically vary the polarity. Small changes in the solvent ratio can have a significant impact on selectivity. Aim for an Rf value of around 0.3 for the target compound on a TLC plate for optimal separation in flash chromatography.
-
Gradient Elution: For complex mixtures or compounds with very similar polarities, a gradient elution is often more effective.[4][5] A shallow gradient, where the polarity of the mobile phase changes slowly over time, can significantly enhance the separation of closely eluting compounds.[6][7] You can start with a non-polar solvent and gradually introduce a more polar solvent.
-
-
Change the Solvent System: If optimizing the solvent ratio is not effective, try a different combination of solvents. Different solvents can interact differently with your compounds and the stationary phase, leading to altered selectivity.
-
Column Dimensions: A longer and narrower column generally provides better resolution, although it will also increase the elution time and the amount of solvent required.[1]
Question: My clerodane diterpenoid is not eluting from the column, even with a highly polar solvent system. What is the problem?
Answer:
Several factors could be preventing your compound from eluting:
-
Irreversible Adsorption/Degradation: The compound may be irreversibly binding to or degrading on the stationary phase. As mentioned earlier, consider deactivating the silica gel or switching to a different adsorbent.
-
Incorrect Solvent System: Double-check that you are using the correct solvent system and that the polarities are appropriate for your compound. Clerodane diterpenoids are generally lipid-soluble and can be extracted with solvents like petroleum ether, benzene, ether, and chloroform.[8] Highly oxygenated or glycosylated clerodanes will require more polar solvent systems.[8]
-
Sample Overloading: Loading too much sample onto the column can lead to band broadening and poor elution. As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for clerodane diterpenoid separation?
A1: Silica gel is the most commonly used stationary phase for the separation of non-polar and medium-polar compounds like many clerodane diterpenoids.[8] However, for acid-sensitive clerodanes, neutral or basic alumina can be a better choice.[1] For highly non-polar clerodanes or for specific applications, reversed-phase C18 silica is also used.[3]
Q2: Should I use isocratic or gradient elution for my separation?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the solvent composition remains constant, is simpler and suitable for separating compounds with different polarities.
-
Gradient elution , where the solvent polarity is gradually increased, is generally preferred for complex mixtures containing compounds with a wide range of polarities or for separating compounds that are very similar in polarity.[4][5] Gradient elution can lead to sharper peaks and faster separation times for complex samples.
Q3: How do I choose the right solvent system for my clerodane diterpenoid separation?
A3: Thin-Layer Chromatography (TLC) is an essential tool for selecting and optimizing your mobile phase. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. This generally provides good separation in column chromatography. A common starting point for clerodane diterpenoids is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or acetone.[2][8]
Q4: My compound is very polar and stays at the baseline on the TLC plate even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you will need to use a more polar mobile phase. You can try adding a small amount of methanol (B129727) to your ethyl acetate. For basic compounds, adding a small amount of ammonia (B1221849) or triethylamine to the mobile phase can improve elution.[2] Alternatively, you could consider using reversed-phase chromatography.
Data Presentation
Table 1: Common Adsorbents for Clerodane Diterpenoid Chromatography
| Adsorbent | Polarity | Acidity | Typical Applications |
| Silica Gel (SiO₂) | Polar | Acidic | General purpose separation of non-polar to moderately polar clerodane diterpenoids.[8] |
| Alumina (Al₂O₃) | Polar | Basic, Neutral, or Acidic | Separation of acid-sensitive or base-sensitive clerodane diterpenoids.[1] |
| Reversed-Phase Silica (C18) | Non-polar | Neutral | Separation of non-polar clerodane diterpenoids; useful for complex mixtures.[3] |
| Sephadex LH-20 | - | Neutral | Size-exclusion chromatography for separating clerodane diterpenoids based on molecular size.[9] |
Table 2: Common Solvents for Clerodane Diterpenoid Chromatography (in order of increasing polarity)
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Petroleum Ether | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| 2-Propanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Clerodane Diterpenoid Isolation
This protocol provides a general procedure for separating clerodane diterpenoids using flash column chromatography.
1. Materials:
- Glass chromatography column with a stopcock
- Silica gel (60 Å, 230-400 mesh)
- Sea sand
- Cotton or glass wool
- Eluent (solvent system determined by TLC analysis)
- Crude extract containing clerodane diterpenoids
- Collection tubes or flasks
- Air or nitrogen source for applying pressure
2. Procedure:
- Column Packing:
- Place a small plug of cotton or glass wool at the bottom of the column.[10]
- Add a small layer of sand (approx. 1-2 cm).[2]
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.[10]
- Add another layer of sand (approx. 1-2 cm) on top of the silica gel to prevent disturbance during solvent addition.[2]
- Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
- Sample Loading:
- Dissolve the crude extract in a minimal amount of the eluent or a more volatile solvent.
- Carefully apply the sample solution to the top of the column using a pipette.
- Drain the solvent until the sample is absorbed into the silica gel.
- Carefully add a small amount of fresh eluent and drain again to wash the sample into the column.
- Elution:
- Carefully fill the column with the eluent.
- Apply gentle pressure to the top of the column using an air or nitrogen line to achieve a steady flow rate (typically 5-10 cm/min).[10]
- Collect fractions in test tubes or flasks.
- If using a gradient, gradually increase the polarity of the eluent according to your optimized gradient profile.
- Analysis:
- Monitor the separation by spotting fractions on a TLC plate and visualizing with a suitable stain (e.g., ceric ammonium (B1175870) molybdate (B1676688) or vanillin-sulfuric acid).
- Combine the fractions containing the pure compound.
- Evaporate the solvent to obtain the purified clerodane diterpenoid.
Visualizations
Caption: A flowchart outlining the steps to troubleshoot poor separation of clerodane diterpenoids.
Caption: Key factors influencing the efficiency of clerodane diterpenoid separation in column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Optimization of the separation of chlorophenols with stepwise gradient elution in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
"Solubility issues of 16-Oxocleroda-3,13E-dien-15-oic acid in biological assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Oxocleroda-3,13E-dien-15-oic acid. The information provided addresses common solubility issues encountered during biological assays.
I. Compound Information
This compound is a clerodane diterpenoid, a class of natural products known for a variety of biological activities.[1] Due to its chemical structure, this compound is hydrophobic, which can present challenges in aqueous-based biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [2] |
| Molecular Weight | 318.4 g/mol | [2] |
| Predicted XLogP3 | 4.8 | [2] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
II. Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound in biological assays.
Problem 1: Compound precipitates when added to aqueous media.
-
Cause: The hydrophobic nature of the compound causes it to come out of solution when introduced to a high concentration of water.
-
Solution:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of your stock solution in 100% DMSO to create intermediate stocks.
-
Final Dilution: Add a small volume of the appropriate DMSO stock to your aqueous assay medium to achieve the final desired concentration. Ensure vigorous mixing during this step.
-
Control DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[4] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
-
Problem 2: Inconsistent results between experiments.
-
Cause: This could be due to incomplete dissolution of the compound or variability in the final DMSO concentration.
-
Solution:
-
Ensure Complete Dissolution of Stock: After dissolving the compound in DMSO, visually inspect the solution for any particulate matter. If necessary, brief sonication or gentle warming (be cautious of compound stability) can aid dissolution.
-
Standardize Dilution Protocol: Use a consistent and well-documented dilution scheme for all experiments.
-
Vortexing: Always vortex the final solution after adding the compound to the aqueous media to ensure homogeneity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound?
A1: 100% DMSO is the recommended solvent for preparing stock solutions of this compound for use in biological assays.[3] This compound is also soluble in other organic solvents like ethanol, but DMSO is a common choice for cell-based assays.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize toxicity and off-target effects.[4] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q3: My compound still precipitates even when using a DMSO stock. What can I do?
A3: If you are still observing precipitation, consider the following:
-
Lower the final concentration of the compound: The desired concentration in your assay may be above the compound's solubility limit in the final aqueous solution.
-
Use a co-solvent: In some cases, a combination of solvents may improve solubility. However, this requires careful validation to ensure the solvent mixture itself does not affect the assay.
-
Formulation strategies: For more advanced applications, formulation techniques such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance aqueous solubility.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 3.184 mg of this compound (or a desired amount).
-
Add DMSO: Add 1 mL of 100% DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution for a Cell-Based Assay
-
Determine Final Concentration: Decide on the final concentrations of the compound you want to test in your assay (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare Intermediate Dilutions (if necessary): If your final concentrations are very low, it may be necessary to first make an intermediate dilution of your 10 mM stock in 100% DMSO. For example, to get a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock into 90 µL of 100% DMSO.
-
Final Dilution in Media: Add a small volume of your stock or intermediate stock to the cell culture medium. For example, to make a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of media (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Immediately after adding the compound to the media, vortex the solution well to ensure it is evenly dispersed.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of cell culture medium.
V. Visualizations
Diagram 1: General Workflow for Solubilizing Hydrophobic Compounds
Caption: Workflow for preparing this compound for biological assays.
Diagram 2: Potential Signaling Pathways Affected by Clerodane Diterpenes
Caption: Potential signaling pathways modulated by clerodane diterpenes.[5][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 16-Oxocleroda-3,13E-dien-15-oic acid in DMSO Stock Solution
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for a 16-Oxocleroda-3,13E-dien-15-oic acid DMSO stock solution?
For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C to minimize degradation.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated with stability studies.
Q2: How many times can I freeze and thaw my DMSO stock solution?
It is highly recommended to minimize freeze-thaw cycles as they can accelerate compound degradation.[2][3] Best practice is to aliquot the stock solution into single-use volumes upon initial preparation. This avoids the need to thaw the entire stock for each experiment.
Q3: What type of container should I use to store the DMSO stock solution?
Chemically inert containers such as glass or polypropylene (B1209903) vials are suitable for storing DMSO stock solutions.[2] Ensure the containers have airtight seals to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.[1][4]
Q4: What are the visible signs of compound precipitation or degradation in my DMSO stock?
Visible signs can include the formation of crystals, cloudiness, or a color change in the solution. If you observe any of these, the solution should be carefully inspected and its concentration re-verified before use. Sonication may help redissolve precipitated compound, but this should be done cautiously.[3]
Q5: How does water absorption in DMSO affect the stability of this compound?
Water is a more significant factor in compound degradation in DMSO than oxygen.[2] The presence of water can facilitate hydrolysis or other degradation pathways of the dissolved compound. It is crucial to use anhydrous DMSO and to store the stock solution in tightly sealed containers to minimize moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound Precipitation | - Solution concentration is too high.- Storage temperature is too low, causing the compound to fall out of solution.- Absorption of water, reducing solubility. | - Gently warm the solution and vortex or sonicate to attempt redissolution.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure proper sealing of vials to prevent moisture ingress. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage or handling.- Inaccurate concentration due to solvent evaporation or incomplete dissolution.- Multiple freeze-thaw cycles. | - Perform a stability study on your stock solution (see experimental protocol below).- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Loss of Biological Activity | - Chemical degradation of the compound.- Interaction with contaminants. | - Verify the purity and concentration of the stock solution using analytical methods like HPLC or LC-MS.- Prepare a fresh stock solution from a new batch of solid compound if possible.- Review storage conditions and handling procedures. |
Stability Data Summary
Since no specific stability data for this compound in DMSO is publicly available, the following table presents a hypothetical stability profile to illustrate how such data could be presented. Researchers should generate their own data following a similar format.
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -80°C | 1 month | 99.5 | Clear, colorless solution |
| 3 months | 99.2 | Clear, colorless solution | |
| 6 months | 98.9 | Clear, colorless solution | |
| -20°C | 1 month | 99.1 | Clear, colorless solution |
| 3 months | 98.5 | Clear, colorless solution | |
| 6 months | 97.8 | Clear, colorless solution | |
| 4°C | 1 week | 98.2 | Clear, colorless solution |
| 1 month | 95.4 | Slight yellowing | |
| Room Temperature | 24 hours | 96.5 | Clear, colorless solution |
| 1 week | 88.1 | Significant yellowing |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (solid)
- Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), HPLC grade
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Autosampler vials
- Calibrated analytical balance and volumetric flasks
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound.
- Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.[2]
- Vortex or sonicate until the compound is completely dissolved.
- Aliquot the stock solution into multiple small-volume, airtight vials for storage at different conditions.
3. Stability Study Design:
- Time Points: Establish a series of time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, 6 months).
- Storage Conditions: Store aliquots at various temperatures:
- Room Temperature (~25°C)
- Refrigerated (4°C)
- Frozen (-20°C)
- Deep Frozen (-80°C)
- Freeze-Thaw Cycle Analysis: Designate a set of aliquots for a freeze-thaw study. Subject these to a defined number of cycles (e.g., 1, 3, 5, 10 cycles), where one cycle consists of freezing at -20°C or -80°C and thawing to room temperature.[2]
4. HPLC Analysis:
- At each time point, retrieve an aliquot from each storage condition.
- Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
- Analyze the initial (T=0) sample to establish the initial purity and peak area.
- Inject the samples from the different storage conditions and time points into the HPLC system.
- Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
- Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.
- Summarize the data in a table.
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
References
"Preventing degradation of 16-Oxocleroda-3,13E-dien-15-oic acid during storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 16-Oxocleroda-3,13E-dien-15-oic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid under desiccated conditions at -20°C, protected from light. For short-term storage of solutions, use an inert solvent and store at -20°C.
Q2: What solvents are suitable for dissolving this compound?
A2: This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For biological experiments, prepare a stock solution in a suitable organic solvent like DMSO and dilute with the aqueous medium immediately before use.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes an α,β-unsaturated aldehyde and a carboxylic acid, potential degradation pathways include oxidation, hydrolysis, isomerization, and decarboxylation. Exposure to light, high temperatures, and non-neutral pH can accelerate these processes.
Q4: How can I monitor the stability of my sample?
A4: The stability of this compound can be monitored using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection, desiccation). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check using HPLC-UV to assess the purity of the compound. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of the compound. | 1. Identify the stressor (e.g., light, temperature, pH). 2. Review storage and handling procedures. 3. If possible, identify the degradation products to understand the degradation pathway. |
| Inconsistent experimental results. | Inconsistent purity of the compound due to ongoing degradation. | 1. Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles of the entire stock. 2. Use freshly prepared solutions for all experiments. 3. Regularly monitor the purity of the stock solution via HPLC-UV. |
| Discoloration of the solid compound. | Potential oxidation or polymerization. | 1. Discard the discolored sample. 2. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) if the compound is highly sensitive to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for 7 days.
-
Photodegradation: Expose the solid compound to direct sunlight for 7 days.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the HPLC-UV method described below.
Protocol 2: HPLC-UV Method for Purity Assessment
This method can be used to determine the purity of this compound and to monitor its degradation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 50% acetonitrile and increase to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Total Degradation Products |
| 0.1 M HCl | 24 | 60 | 75.2 | 24.8 |
| 0.1 M NaOH | 24 | 60 | 45.8 | 54.2 |
| 3% H₂O₂ | 24 | 25 | 60.5 | 39.5 |
| Thermal (Solid) | 168 | 60 | 92.1 | 7.9 |
| Photolytic (Solid) | 168 | 25 | 85.6 | 14.4 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study.
Technical Support Center: Overcoming Poor Peak Shape in HPLC for Diterpenoid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor peak shape during the HPLC analysis of diterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing diterpenoids by HPLC?
A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks.[1] Peak tailing is characterized by an asymmetry where the latter half of the peak is broader, while peak fronting shows a broader first half. Split peaks appear as two or more distinct peaks for a single compound.[1][2]
Q2: Why are diterpenoid compounds prone to poor peak shape in reversed-phase HPLC?
A2: Diterpenoids can be challenging due to a variety of factors. Many diterpenoids possess acidic functional groups, which can lead to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing peak tailing.[3] Furthermore, the structural similarity of some diterpenoid isomers can lead to co-elution and result in broad or split peaks.[4] Sample complexity, such as in plant extracts, can also contribute to matrix effects that distort peak shape.[3]
Q3: What is a good starting point for mobile phase selection for diterpenoid analysis?
A3: A common starting point for reversed-phase HPLC of diterpenoids is a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][6] Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) is often beneficial, especially for acidic diterpenoids, as it can suppress the ionization of both the analytes and residual silanols on the stationary phase, leading to improved peak symmetry.[5][7][8]
Q4: How can I improve the separation of closely eluting diterpenoid isomers?
A4: To improve the resolution of closely eluting isomers, you can try several strategies. Modifying the mobile phase composition by changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the gradient slope can alter selectivity.[9][10] Optimizing the column temperature can also influence selectivity and peak shape.[11] In some cases, a different stationary phase, such as a C30 column, may provide better resolution for structurally similar diterpenoids.[12]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue, especially with acidic diterpenoids. It can lead to inaccurate integration and reduced resolution.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of diterpenoids.
Detailed Troubleshooting Steps for Peak Tailing:
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Mobile Phase pH | For acidic diterpenoids, adjust the mobile phase pH to be at least 2 units below their pKa. A common choice is a pH between 2.5 and 3.5 using an additive like formic or acetic acid.[3][8] | This suppresses the ionization of the acidic diterpenoids and residual silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions that cause tailing.[3] |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 or C8 column. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[13] | End-capping chemically blocks most of the active silanol groups. A competing base will preferentially interact with the remaining silanols, preventing the diterpenoid from doing so. |
| Column Overload | Reduce the sample concentration or the injection volume.[14] | Exceeding the column's sample capacity can lead to peak distortion. Diluting the sample can help determine if this is the cause.[14] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If tailing persists, the column may be degraded and require replacement.[3] | Contaminants from the sample matrix can accumulate on the column frit or packing material, creating active sites that cause tailing. |
| Extra-column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume.[13] | Excessive volume between the injector, column, and detector can cause band broadening and tailing. |
Issue 2: Peak Fronting
Peak fronting is less common than tailing but can still significantly impact quantification.
Troubleshooting Workflow for Peak Fronting
Caption: A systematic approach to diagnosing and resolving peak fronting issues.
Detailed Troubleshooting Steps for Peak Fronting:
| Potential Cause | Recommended Solution | Explanation |
| Sample Overload | Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[1] | Injecting too much sample can saturate the stationary phase, leading to a non-linear isotherm and peak fronting. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. If the diterpenoid has poor solubility, use the weakest solvent possible that still provides adequate solubility. | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread and elute prematurely, causing fronting. |
| Column Collapse or Void | Inspect the column for any visible voids at the inlet. If a void is suspected, the column may need to be replaced. Ensure the mobile phase pH and temperature are within the column's recommended operating range to prevent packing degradation.[15] | A void or collapse in the column packing creates an uneven flow path, which can lead to peak distortion. |
| Temperature Effects | Use a column oven to maintain a consistent temperature. In some cases, increasing the column temperature can improve peak shape by increasing the rate of interconversion between different forms of a compound.[11] | Temperature fluctuations can affect analyte retention and mobile phase viscosity, potentially leading to peak shape issues. For some compounds, slow on-column interconversion can cause fronting, which can be overcome at higher temperatures.[11] |
Issue 3: Split Peaks
Split peaks can be particularly problematic as they may be mistaken for two separate compounds.
Troubleshooting Workflow for Split Peaks
Caption: A decision tree for troubleshooting the causes of split peaks in HPLC.
Detailed Troubleshooting Steps for Split Peaks:
| Potential Cause | Recommended Solution | Explanation |
| Blocked Column Frit | If all peaks are split, this is a likely cause.[2] Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[2] | A partial blockage of the inlet frit causes the sample to be distributed unevenly onto the column, leading to two different flow paths and a split peak. |
| Column Void | A void at the head of the column can also cause all peaks to split.[1] This usually requires column replacement. | Similar to a blocked frit, a void creates an uneven flow path for the sample entering the stationary phase. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase. If this is not possible due to solubility issues, inject the smallest possible volume of a slightly stronger solvent. | Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, resulting in a split peak. |
| Co-elution of Isomers | If only one peak is splitting, it might be due to the partial separation of two isomers.[4] To confirm, try injecting a smaller sample volume; if two distinct peaks begin to resolve, this is likely the cause.[2] To improve separation, adjust the mobile phase composition, temperature, or try a different column stationary phase.[2] | Diterpenoids often exist as closely related isomers that can be difficult to separate, leading to what appears as a single split peak. |
Experimental Protocols
Protocol 1: General Screening Method for Diterpenoids on a C18 Column
This protocol is a good starting point for the analysis of a wide range of diterpenoids.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 42-45% B
-
5-11 min: 45-56% B
-
11-16 min: 56-85% B
-
16-20 min: 85-95% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Isocratic Method for Separation of Acidic Diterpenes
This method is optimized for the separation of acidic diterpenes where peak tailing might be an issue.
-
Column: Octadecyl-bonded silica (B1680970) (C18), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water:Formic Acid (85:15:1, v/v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data
The following tables provide examples of quantitative data for diterpenoids in plant extracts, which can serve as a reference for expected concentration ranges.
Table 1: Concentration of Diterpenoids in Vitex agnus-castus Extracts
| Diterpenoid | Concentration in Drug (%) | Concentration in Extract (%) |
| Rotundifuran | 0.04 - 0.30 | 1.04 - 2.23 |
| Vitexilactone | 0.016 - 0.167 | 0.34 - 1.01 |
| 6β,7β-diacetoxy-13-hydroxy-labda-8,14-diene | 0.02 - 0.10 | 0.18 - 0.80 |
Data adapted from a study on Vitex agnus-castus.[16]
Table 2: Lupeol (B1675499) (Triterpenoid) Content in Various Plant Extracts
| Plant Extract | Lupeol Content (mg/100g of crude drug) |
| Derris scandens (DS) | Not specified individually, but part of a mixture |
| Albizia procera (AP) | 21.44 ± 0.89 |
| Diospyros rhodocalyx (DR) | 40.72 ± 0.40 |
Data adapted from a study on traditional pain-relieving medicinal plants.[17] Note: Lupeol is a triterpenoid, but the data illustrates the typical presentation of quantitative results from HPLC analysis of natural products.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromtech.com [chromtech.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. agilent.com [agilent.com]
- 16. Quantitative high performance liquid chromatographic analysis of diterpenoids in agni-casti fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in the LC-MS Analysis of 16-Oxocleroda-3,13E-dien-15-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 16-Oxocleroda-3,13E-dien-15-oic acid.
Troubleshooting Guides & FAQs
Q1: I am observing low and inconsistent signal intensity for this compound in my biological samples (e.g., plasma, tissue homogenate) compared to my standards in pure solvent. Could this be due to matrix effects?
A: Yes, a significant and variable decrease in signal intensity for your analyte in a biological matrix compared to a clean solvent is a classic indicator of matrix effects, most commonly ion suppression.[1][2] Co-eluting endogenous components from the matrix, such as phospholipids, salts, and other metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[1] This can compromise the accuracy, precision, and sensitivity of your analytical method.[3][4]
Q2: How can I definitively confirm that matrix effects are the cause of my analytical issues?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative approach.[5][6] You compare the peak area of this compound in a standard solution with the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[3][5]
-
Post-Column Infusion: This is a qualitative method to identify at which points in your chromatogram matrix effects are most pronounced.[3][5][6] A constant flow of this compound solution is infused into the mass spectrometer post-column. Simultaneously, an extracted blank matrix sample is injected onto the LC column. Any dips or enhancements in the baseline signal for your analyte indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.[3][5]
Q3: I have confirmed the presence of matrix effects. What are the most effective strategies to minimize them?
A: A multi-pronged approach is often the most successful. The primary strategies revolve around improving sample preparation, optimizing chromatographic conditions, and utilizing appropriate calibration techniques.[4][7][8]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1][9]
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating this compound from more polar matrix components like salts. Adjusting the pH of the aqueous phase can improve the extraction efficiency of this acidic compound into an organic solvent.[9]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than LLE.[1] For a diterpenoid like this compound, a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge could be effective.
-
Protein Precipitation (PPT): While a quick and simple method for plasma or serum samples, PPT is often insufficient for removing phospholipids, a major source of ion suppression.[9] If using PPT, consider a subsequent clean-up step.
-
-
Chromatographic Optimization: Modifying your LC method can help separate this compound from co-eluting interferences.[1][3]
-
Adjusting the Mobile Phase Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Changing the Stationary Phase: If co-elution persists, consider a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).
-
-
Calibration and Internal Standards:
-
Matrix-Matched Calibration: Preparing your calibration standards in an extract of the same blank matrix as your samples can help to compensate for matrix effects.[1][10][11]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[10][12] A SIL-IS of this compound will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the peak area ratio.[1][12][13]
-
Q4: I do not have access to a stable isotope-labeled internal standard for this compound. What are my alternatives?
A: While a SIL-IS is ideal, other options can still improve your data quality:
-
Analogue Internal Standard: Use a structurally similar compound that is not present in your samples and has similar chromatographic and ionization behavior to this compound.
-
Standard Addition: This method involves adding known amounts of a standard to the sample and extrapolating to determine the endogenous concentration. This can be effective but is more labor-intensive.[12]
Quantitative Data Summary
The following tables provide example data for assessing matrix effects. These are templates and should be adapted to your specific experimental results.
Table 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Analysis
| Sample Set | Description | Mean Peak Area (n=3) | Standard Deviation | Matrix Effect (%) |
| A | This compound in neat solvent | 1,500,000 | 75,000 | N/A |
| B | Blank matrix extract spiked with this compound | 850,000 | 95,000 | 56.7% |
| C | Blank matrix spiked with this compound before extraction | 780,000 | 88,000 | N/A |
Matrix Effect (%) is calculated as: (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 45% | 92% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75% | 85% |
| Solid-Phase Extraction (C18) | 91% | 88% |
Recovery (%) is calculated as: (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase composition or a suitable clean solvent to a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established protocol. Spike this compound into the final, reconstituted extract to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before starting the extraction procedure, at a concentration that will result in the same final concentration as Set A, assuming 100% recovery.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect and Recovery using the formulas provided in the tables above.
Protocol 2: Example Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
Caption: Workflow for selecting and evaluating a sample preparation method.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
Technical Support Center: Scaling Up the Purification of 16-Oxocleroda-3,13E-dien-15-oic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up purification of 16-Oxocleroda-3,13E-dien-15-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a naturally occurring clerodane diterpene. It has been isolated from the stem bark and leaves of Polyalthia longifolia (Sonn) Thw. var. pendula.[1] Bioassay-guided fractionation of extracts from this plant has successfully yielded the compound.[2][3]
Q2: What are the key chemical properties of this compound relevant to its purification?
A2: Key properties include its molecular formula (C20H30O3) and molecular weight (318.4 g/mol ).[4] It is soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] This solubility profile is crucial for selecting appropriate solvent systems for extraction and chromatography.
Q3: What are the common challenges when scaling up the purification of this compound?
A3: Scaling up the purification of natural products like this compound presents several challenges. These include maintaining high purity and yield, the need for larger equipment and columns, and the increased consumption of solvents.[3][5] The complexity of the initial plant extract often requires multiple chromatographic steps, which can be time-consuming and lead to product loss at each stage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of the target compound from other closely related diterpenes.
-
Possible Cause: Inappropriate solvent system polarity.
-
Solution:
-
Optimize the solvent gradient. A shallower gradient during elution can improve the resolution between compounds with similar polarities.
-
Try different solvent systems. If a standard hexane/ethyl acetate system is not effective, consider alternatives. For clerodane diterpenes, systems like chloroform-ethyl acetate-methanol or n-hexane-isopropyl acetate-methanol-acetic acid have been used.[5][6]
-
Perform sequential chromatography. Use columns with different stationary phases (e.g., silica (B1680970) gel followed by reversed-phase C18) to exploit different separation mechanisms.
-
Problem: The compound is not eluting from the column (streaking or tailing).
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the solvent polarity is too low.
-
Solution:
-
Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a small amount of a more polar modifier. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and elution.
-
High-Performance Liquid Chromatography (HPLC)
Problem: Low resolution or peak broadening in preparative HPLC.
-
Possible Cause: Column overloading, inappropriate flow rate, or a non-optimized mobile phase.
-
Solution:
-
Reduce the sample load. Overloading the column is a common cause of poor separation. Determine the optimal loading capacity for your column diameter and particle size.
-
Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Adjust the mobile phase composition. Fine-tune the solvent ratio to maximize the separation factor (α) between the target peak and its closest impurities. For clerodane diterpenes, a water:methanol (B129727) gradient on a C18 column is a common starting point.[7]
-
Problem: Irreproducible retention times between runs.
-
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.
-
Solution:
-
Ensure consistent mobile phase preparation. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.
-
Use a column thermostat. Temperature can significantly affect retention times. Maintaining a constant column temperature will improve reproducibility.
-
Implement a column washing protocol. After several runs, contaminants can build up on the column. Regularly wash the column according to the manufacturer's instructions.
-
Experimental Protocols
Extraction of this compound from Polyalthia longifolia
This protocol is a general guideline based on methods for isolating clerodane diterpenes from plant material.
-
Drying and Grinding: Air-dry the leaves or stem bark of Polyalthia longifolia at room temperature until brittle. Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in dichloromethane or ethanol (B145695) at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Scalable Purification by Column Chromatography
This protocol outlines a two-stage column chromatography process for purifying the crude extract.
Stage 1: Initial Fractionation (Silica Gel)
-
Column Packing: Prepare a silica gel column (60-120 mesh) in a non-polar solvent like hexane. The column diameter and length will depend on the amount of crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions containing the target compound based on their TLC profiles.
Stage 2: Fine Purification (Sephadex LH-20 or Preparative HPLC)
-
Sephadex LH-20:
-
Pack a Sephadex LH-20 column in methanol.
-
Dissolve the enriched fraction from Stage 1 in a minimal volume of methanol and load it onto the column.
-
Elute with methanol and collect fractions. Monitor by TLC.
-
-
Preparative HPLC:
-
Use a reversed-phase C18 column.
-
The mobile phase is typically a gradient of methanol in water.
-
Inject the semi-purified sample and collect the peak corresponding to this compound.
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Clerodane Diterpenes
| Stationary Phase | Mobile Phase System | Application |
| Silica Gel | n-Hexane - Ethyl Acetate (gradient) | General purpose separation |
| Silica Gel | Chloroform - Ethyl Acetate - Methanol (e.g., 15:3:2 v/v/v)[6] | Separation of closely related isomers |
| Silica Gel | n-Hexane - Isopropyl Acetate - Methanol - Acetic Acid (e.g., 29:20:1:1 v/v/v/v)[5][6] | Improved separation of isomer pairs |
| Reversed-Phase C18 | Water - Methanol (gradient)[7] | HPLC purification |
Table 2: Example Preparative HPLC Parameters for Clerodane Diterpene Purification
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60-100% B over 30 minutes |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. tandfonline.com [tandfonline.com]
- 3. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 4. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance thin-layer chromatography - antibacterial assay first reveals bioactive clerodane diterpenes in giant goldenrod (Solidago gigantea Ait.) - Repository of the Academy's Library [real.mtak.hu]
- 7. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioassay Conditions for Hydrophobic Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with hydrophobic natural products in bioassays.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic natural product precipitates out of solution when I add it to my aqueous cell culture medium. How can I improve its solubility?
A1: This is a common challenge. Here are several strategies to improve the solubility of your hydrophobic compound:
-
Co-solvents: While Dimethyl Sulfoxide (B87167) (DMSO) is widely used, its concentration should be optimized to minimize cytotoxicity.[1][2][3] Other co-solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) can also be explored.[4] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line.
-
Formulation Strategies: Techniques such as complexation with cyclodextrins, solid dispersion, or the use of nanocarriers can enhance aqueous solubility without altering the compound's structure.[5][6][7]
-
Particle Size Reduction: Decreasing the particle size of your compound through methods like micronization or sonication can increase its surface area and improve dissolution.[5][7][8]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can significantly impact solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The "safe" concentration of DMSO is highly cell-type and exposure-duration dependent.[1][3][9] While some robust cell lines may tolerate up to 1% DMSO for short periods, it is generally recommended to keep the final concentration at or below 0.1% to 0.5% to avoid off-target effects and cytotoxicity.[1][2][3] It is imperative to perform a vehicle control experiment to determine the effect of your chosen DMSO concentration on cell viability and assay performance.
Q3: I am observing inconsistent results in my MTT/MTS cell viability assays. Could my hydrophobic compound be interfering with the assay?
A3: Yes, hydrophobic compounds can interfere with tetrazolium-based assays like MTT and MTS.[10][11][12] Potential interferences include:
-
Formazan (B1609692) Crystal Solubilization: The insoluble formazan crystals produced in the MTT assay may not be fully solubilized in the presence of precipitated compound, leading to inaccurate readings.
-
Redox Activity: Some natural products have inherent reducing or oxidizing properties that can directly interact with the tetrazolium dye, leading to false positive or false negative results.[11]
-
Mitochondrial Function Alteration: Since the MTT assay relies on mitochondrial reductase activity, compounds that affect mitochondrial function without causing cell death can skew the results.[13]
It is advisable to confirm viability results with an alternative method that has a different mechanism of action, such as a lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) or a direct cell counting method like Trypan Blue exclusion.[11]
Q4: My compound shows high activity in a biochemical assay but loses potency in a cell-based assay. What could be the reason?
A4: This discrepancy is often observed with hydrophobic compounds and can be attributed to several factors:
-
Low Cell Permeability: The hydrophobic nature of a compound does not guarantee it will efficiently cross the cell membrane to reach its intracellular target.
-
Serum Protein Binding: Components of the cell culture medium, particularly serum albumin, can bind to hydrophobic compounds, reducing their free concentration and availability to interact with the target cells.[14][15][16][17][18]
-
Efflux by Transporters: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) expressed on the cell surface, which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides
Guide 1: Poor Compound Solubility in Assay Medium
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer/medium | Low aqueous solubility of the compound. | 1. Optimize co-solvent (e.g., DMSO) concentration. 2. Explore alternative solubilization techniques (cyclodextrins, solid dispersions).[5][6][7] 3. Reduce particle size through sonication or micronization.[7][8] |
| Turbidity in the assay plate wells | Compound precipitation over time. | 1. Pre-incubate the compound in serum-free medium before adding to cells. 2. Assess compound stability in the assay medium over the experiment's duration. |
| Inconsistent results at higher concentrations | Compound reaching its solubility limit. | 1. Determine the kinetic and thermodynamic solubility of the compound in the assay medium. 2. Test a narrower concentration range below the solubility limit. |
Guide 2: Discrepancies Between Biochemical and Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High potency in enzyme assay, low potency in cell-based assay | Serum protein binding. | 1. Reduce the serum concentration in the cell culture medium. 2. Perform the assay in a serum-free medium for a short duration. 3. Quantify the fraction of compound bound to serum proteins. |
| Low cell permeability. | 1. Perform a Caco-2 permeability assay to assess intestinal absorption.[19][20][21][22][23] 2. Use cell lines with lower expression of efflux pumps. | |
| Rapid metabolism by cells. | 1. Conduct a microsomal stability assay to determine the metabolic rate.[24][25][26][27][28] 2. Co-incubate with metabolic enzyme inhibitors. |
Experimental Protocols
Protocol 1: DMSO Toxicity Assessment
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[29]
-
Preparation of DMSO dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium, typically ranging from 0.01% to 5% (v/v).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a "medium only" control.
-
Incubation: Incubate the plate for a duration that matches your planned bioassay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTS or LDH assay.
-
Data Analysis: Plot cell viability (%) against DMSO concentration to determine the highest concentration that does not significantly affect cell viability (typically >90% viability).
Protocol 2: Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[24][25][27][28]
-
Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.[27]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24][26][27]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Caption: A general workflow for refining bioassay conditions for hydrophobic natural products.
Caption: A troubleshooting decision tree for addressing compound precipitation in assay medium.
Caption: A simplified diagram showing potential interactions of a hydrophobic natural product with a cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. charnwooddiscovery.com [charnwooddiscovery.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 16-Oxocleroda-3,13E-dien-15-oic acid and Doxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data provides a comparative analysis of the cytotoxic properties of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid and the widely used chemotherapeutic agent, doxorubicin (B1662922). This guide synthesizes experimental findings to offer researchers, scientists, and drug development professionals a concise overview of their relative potencies and mechanisms of action.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and doxorubicin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are presented below for a direct comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | A549 | Lung Carcinoma | 3.1 | [1] |
| This compound | MCF-7 | Breast Adenocarcinoma | 3.7 | [1] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [2][3] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.5 | [2][3] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 | [2] |
| Doxorubicin | HCT116 | Colon Carcinoma | 24.30 | [4] |
| Doxorubicin | PC3 | Prostate Cancer | 2.64 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.
Experimental Protocols
The primary method utilized to determine the cytotoxic activity and IC50 values cited in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Cytotoxicity
This compound
While the precise signaling pathway of this compound is not fully elucidated, studies on the structurally related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, suggest a mechanism involving the induction of apoptosis. This related compound has been shown to trigger cell death through the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the activation of caspases.[5]
Caption: Proposed apoptotic pathway for clerodane diterpenoids.
Doxorubicin
Doxorubicin exerts its cytotoxic effects through multiple, well-documented mechanisms. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: The cellular damage induced by doxorubicin triggers programmed cell death (apoptosis) through both p53-dependent and p53-independent pathways.
Caption: Major cytotoxic mechanisms of Doxorubicin.
Conclusion
Based on the available in vitro data, this compound demonstrates significant cytotoxic activity against human lung and breast cancer cell lines, with a potency that is comparable to or, in the case of A549 cells, potentially greater than that of doxorubicin. The proposed mechanism of action for the clerodane diterpenoid involves the induction of apoptosis, a hallmark of many successful anticancer agents. Doxorubicin remains a potent cytotoxic agent with multiple mechanisms of action, though its efficacy can be cell-line dependent. Further research is warranted to fully elucidate the anticancer potential and detailed molecular targets of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of 16-Oxocleroda-3,13E-dien-15-oic Acid and Ampicillin
For Immediate Release
This guide provides a detailed comparison of the antibacterial efficacy of the natural diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid, and the widely-used broad-spectrum antibiotic, ampicillin (B1664943). This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and their performance relative to established antibiotics.
Overview of Compounds
This compound is a clerodane diterpenoid isolated from the plant Polyalthia longifolia. It has demonstrated a range of biological activities, including antibacterial and antibiofilm properties.
Ampicillin is a well-established beta-lactam antibiotic used to treat a wide variety of bacterial infections.[1] It functions by interfering with the synthesis of the bacterial cell wall, a mechanism that has been extensively studied.[1]
Quantitative Comparison of Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and ampicillin against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Bacillus cereus | 64 | Often resistant |
| Bacillus subtilis | 64 | 0.01 (ATCC 43223) |
| Escherichia coli | 32 | 4 |
| Shigella flexneriae | 16 | Often resistant |
| Shigella boydii | 32 | Often resistant |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10-20 (antibiofilm activity) | Resistant |
| Streptococcus mutans | 10-20 (antibiofilm activity) | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined using a serial dilution method. A standardized bacterial suspension is added to a series of tubes or microplate wells containing two-fold dilutions of the test compound in a suitable growth medium, such as Nutrient Broth or Mueller-Hinton Broth. The tubes or plates are then incubated under appropriate conditions for the specific bacterial strain. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antibiofilm Activity Assay
The antibiofilm potential of this compound against MRSA and Streptococcus mutans was assessed by determining the concentration required to reduce biofilm formation and the viability of cells within the biofilm. This is often evaluated using techniques such as crystal violet staining to quantify biofilm mass and metabolic assays (e.g., XTT) to measure cell viability.
Mechanisms of Action
This compound
The precise mechanism of action for this compound is not yet fully elucidated. However, it is proposed that, like other terpenoids, its antibacterial effect may be attributed to the disruption of the bacterial cell membrane integrity. This disruption can lead to leakage of intracellular components and ultimately cell death.
Ampicillin
Ampicillin's mechanism of action is well-established. As a beta-lactam antibiotic, it inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[1] It achieves this by acylating the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), on the inner surface of the bacterial cell membrane.[1] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[1]
Summary and Conclusion
This compound demonstrates notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy against strains that are often resistant to ampicillin, such as certain Shigella species and MRSA (in terms of biofilm formation), suggests it may have potential as a novel antimicrobial agent. However, its potency, as indicated by MIC values, is generally lower than that of ampicillin against susceptible strains like E. coli and B. subtilis.
Ampicillin remains a potent antibiotic against a broad spectrum of susceptible bacteria due to its well-understood and highly effective mechanism of action. The key challenge for ampicillin is the prevalence of resistance mechanisms, such as the production of beta-lactamases, which render it ineffective against many clinically important pathogens.
Further research into the specific molecular targets and mechanisms of this compound is warranted to fully understand its potential. Its activity against resistant bacteria and biofilms highlights the value of exploring natural products in the search for new therapeutic options to combat the growing threat of antimicrobial resistance.
References
A Comparative Analysis of the Anti-inflammatory Potency of 16-Oxocleroda-3,13E-dien-15-oic Acid and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural clerodane diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid, and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The following sections present available experimental data, outline methodologies, and visualize the known signaling pathways to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | Target Organism/Cell Line | IC50 Value |
| 16-hydroxycleroda-3,13(14)E-dien-15-oic acid | Inhibition of fMLP-induced Superoxide (B77818) Anion Generation | Human Neutrophils | 3.06 ± 0.20 µM |
| 16-hydroxycleroda-3,13(14)E-dien-15-oic acid | Inhibition of fMLP-induced Elastase Release | Human Neutrophils | 3.30 ± 0.48 µM |
| Diclofenac | Inhibition of Nitric Oxide (NO) Production (LPS-stimulated) | Murine Macrophages (RAW 264.7) | Varies (µM to mM range) |
| Diclofenac | Inhibition of Cyclooxygenase-2 (COX-2) | Various | Varies (nM to µM range) |
| Diclofenac | Inhibition of Cyclooxygenase-1 (COX-1) | Various | Varies (nM to µM range) |
Note: The structural difference between this compound (containing a carbonyl group at C-16) and 16-hydroxycleroda-3,13(14)E-dien-15-oic acid (containing a hydroxyl group at C-16) should be considered when interpreting this data.
Mechanisms of Anti-inflammatory Action
This compound and its Analogues
The anti-inflammatory mechanism of clerodane diterpenoids from Polyalthia longifolia appears to be distinct from that of traditional NSAIDs. The available evidence for the closely related 16-hydroxycleroda-3,13(14)E-dien-15-oic acid suggests a mechanism centered on the modulation of neutrophil activity. Neutrophils are key players in the innate immune response and their excessive activation contributes to inflammatory damage. This compound has been shown to inhibit the release of pro-inflammatory mediators, such as superoxide anions and elastase, from activated neutrophils. This inhibitory effect is mediated through the suppression of intracellular calcium mobilization and the downstream signaling pathways involving protein kinase B (Akt) and p38 mitogen-activated protein kinase (MAPK).
Diclofenac
Diclofenac is a well-characterized NSAID whose primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, diclofenac reduces the production of these pro-inflammatory prostaglandins. While this is its main mechanism, some studies suggest that diclofenac may also have other effects, including the inhibition of neutrophil locomotion and metabolism by neutrophil enzymes, which could contribute to its overall anti-inflammatory profile.
Experimental Protocols
Inhibition of Superoxide Anion Generation in Human Neutrophils
This assay is crucial for evaluating the direct inhibitory effect of a compound on the respiratory burst of neutrophils, a key event in inflammation.
-
Isolation of Human Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as dextran (B179266) sedimentation followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of residual red blood cells.
-
Measurement of Superoxide Anion Generation: The generation of superoxide anion is typically measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c.
-
Experimental Procedure:
-
Neutrophils are pre-incubated with various concentrations of the test compound (e.g., 16-hydroxycleroda-3,13(14)E-dien-15-oic acid or diclofenac) or vehicle control for a specified time at 37°C.
-
The inflammatory stimulus, N-formyl-methionyl-leucyl-phenylalanine (fMLP), is added to activate the neutrophils.
-
The change in absorbance at 550 nm due to the reduction of ferricytochrome c is monitored over time using a spectrophotometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the superoxide anion generation compared to the vehicle control.
-
Inhibition of Elastase Release from Human Neutrophils
This assay assesses the ability of a compound to inhibit the degranulation of neutrophils, another critical process in the inflammatory cascade.
-
Isolation of Human Neutrophils: Performed as described in the superoxide anion generation assay.
-
Measurement of Elastase Release: Elastase activity is determined by measuring the cleavage of a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.
-
Experimental Procedure:
-
Neutrophils are pre-incubated with various concentrations of the test compound or vehicle control.
-
The cells are then stimulated with fMLP to induce degranulation and the release of elastase.
-
After a set incubation period, the cell suspension is centrifuged, and the supernatant is collected.
-
The elastase substrate is added to the supernatant, and the change in absorbance over time is measured to determine elastase activity.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the elastase release compared to the vehicle control.
-
Summary and Future Directions
The available data suggests that this compound and its analogues may represent a novel class of anti-inflammatory agents with a mechanism of action centered on the modulation of neutrophil function. The potent inhibition of superoxide anion generation and elastase release by its 16-hydroxy analogue at low micromolar concentrations is promising.
In contrast, diclofenac's primary anti-inflammatory effect is through the well-established pathway of COX inhibition. While it also influences neutrophil activity, its potency in this regard, relative to its COX inhibition, is less clearly defined.
For a more definitive comparison, further research is required to:
-
Determine the IC50 values of this compound in a range of standardized in vitro and in vivo anti-inflammatory models.
-
Directly compare the potency of this compound and diclofenac in the same experimental systems, particularly in assays for COX inhibition and neutrophil-mediated inflammation.
-
Elucidate the complete signaling pathway of this compound to identify all its molecular targets.
Such studies will be invaluable for understanding the therapeutic potential of this natural compound as a novel anti-inflammatory drug candidate.
Structure-Activity Relationship of 16-Oxocleroda-3,13E-dien-15-oic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 16-oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene with a range of biological activities. The information presented herein is based on available experimental data and is intended to inform future research and drug development efforts in this area.
Introduction
This compound, a natural product isolated from plants of the Polyalthia genus, has emerged as a promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Understanding the relationship between the chemical structure of these derivatives and their biological function is crucial for optimizing their potency and selectivity. This guide summarizes the key findings on the SAR of these compounds, presents comparative data in a structured format, details relevant experimental protocols, and visualizes key experimental workflows and a proposed signaling pathway.
Data Presentation: Comparative Biological Activities
The biological activities of this compound and its derivatives are summarized in the tables below. The data highlights how modifications to the parent structure influence their antimicrobial, cytotoxic, and anti-inflammatory properties.
Table 1: Antimicrobial and Antibiofilm Activity
| Compound | Modification | Target Organism | MIC (µg/mL) | Biofilm Inhibition | Citation |
| This compound | Parent Compound | S. aureus (MRSA) | 10-20 | Significant reduction at MIC and sub-MIC | [1] |
| S. mutans | 10-20 | Significant reduction at MIC and sub-MIC | [1] | ||
| γ-amino γ-lactone derivative (Compound 3) | Lactonization with amino acid | S. aureus (MRSA) | 10-20 | Significant reduction at MIC and sub-MIC | [1] |
| S. mutans | 10-20 | Significant reduction at MIC and sub-MIC | [1] | ||
| 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid | Hydroxylation at C-18 | Various Fungi | Lower than parent | - |
Table 2: Cytotoxic Activity
| Compound | Modification | Cell Line | IC50 / ED50 (µg/mL) | Citation |
| 16-oxocleroda-3,13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | Isomer of parent | Human tumor cell lines | ~0.6 | [2] |
| 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid | Hydroxylation at C-18 | Brine shrimp | LC50: >1000 |
Table 3: Anti-inflammatory and Anti-histaminic Activity
| Compound | Activity | Assay | IC50 (µg/mL) | Citation |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Anti-histaminic | - | 29.7 | [3] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Anti-histaminic | - | 189.2 | [3] |
Structure-Activity Relationship Insights
Based on the available data, several key structure-activity relationships can be inferred:
-
The Lactone Moiety: The formation of γ-amino γ-lactone derivatives from the carboxylic acid at C-15 does not significantly alter the potent antibiofilm activity against S. aureus and S. mutans, suggesting that this part of the molecule can be modified to potentially improve pharmacokinetic properties without compromising efficacy.[1]
-
Hydroxylation: The introduction of a hydroxyl group at the C-18 position appears to enhance antifungal activity compared to the parent compound. However, this modification significantly reduces its cytotoxicity, as evidenced by the high LC50 value in the brine shrimp lethality assay.
-
The Clerodane Skeleton: The integrity of the decalin moiety within the clerodane skeleton appears to be crucial for both anti-histaminic and antimicrobial activities. A rearranged (4→2)-abeo-clerodane skeleton leads to a significant reduction in both activities.[3]
-
The α,β-Unsaturated Carbonyl Group: While not explicitly studied for this specific parent compound's derivatives, in the broader class of clerodane diterpenes, the presence of an α,β-unsaturated carbonyl system is often associated with biological activity, likely through Michael addition reactions with biological nucleophiles.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay
The effect of the compounds on biofilm formation is assessed using a crystal violet staining method.
-
Biofilm Formation: Bacteria are grown overnight in Tryptic Soy Broth (TSB) supplemented with glucose. The culture is then diluted, and a specific volume is added to the wells of a 96-well microtiter plate containing various concentrations of the test compounds. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are fixed with methanol (B129727) and then stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 33% acetic acid, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (no compound).
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
In Vivo Validation of the Anti-inflammatory Effects of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo anti-inflammatory effects of 16-Oxocleroda-3,13E-dien-15-oic acid. Due to the limited direct in vivo data on this specific compound in the available scientific literature, this document leverages data from closely related clerodane diterpenoids and established inflammatory models to project its potential efficacy and mechanism of action. This guide will focus on a comparative analysis with standard anti-inflammatory agents and provide detailed hypothetical experimental protocols for future in vivo validation.
Comparative Analysis of Anti-inflammatory Activity
To provide a framework for future in vivo studies, the following table outlines a hypothetical comparison of this compound with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Mechanism of Action (Postulated) |
| This compound | 10 | Data not available | Inhibition of neutrophil infiltration and activation, potential modulation of pro-inflammatory signaling pathways (e.g., NF-κB, MAPKs). |
| 30 | Data not available | ||
| 100 | Data not available | ||
| Indomethacin (Positive Control) | 10 | ~40-50% | Inhibition of cyclooxygenase (COX) enzymes. |
| Vehicle Control | - | 0% | - |
Experimental Protocols for In Vivo Validation
To rigorously assess the anti-inflammatory properties of this compound in vivo, the following detailed experimental protocols are proposed.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound
-
Indomethacin (positive control)
-
1% w/v Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (10, 30, 100 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: Administer the test compounds and vehicle orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the effect of a compound on systemic inflammatory responses, including cytokine production.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Grouping and Drug Administration: Group and administer the test compounds as described in the paw edema model.
-
Induction of Inflammation: One hour after drug administration, inject LPS (1 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Sample Collection: Ninety minutes after LPS injection, collect blood via cardiac puncture and centrifuge to obtain serum.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of clerodane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Based on studies of related compounds, this compound may exert its effects through the inhibition of pathways such as NF-κB and MAPKs.
Postulated Anti-inflammatory Signaling Pathway of this compound
Caption: Postulated mechanism of action for this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Clerodane Diterpenoids from Polyalthia Species
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. The genus Polyalthia, belonging to the Annonaceae family, has emerged as a prolific source of clerodane diterpenoids, a class of natural products exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparative analysis of these compounds, summarizing their biological prowess with supporting experimental data and detailed methodologies to facilitate further research and development.
Clerodane diterpenoids isolated from various Polyalthia species, most notably Polyalthia longifolia, have demonstrated significant potential as cytotoxic, antimicrobial, anti-inflammatory, and antifungal agents.[1][2][3] These findings underscore the importance of this genus as a valuable resource for the discovery of new therapeutic leads.
Comparative Bioactivity of Clerodane Diterpenoids
The biological activities of clerodane diterpenoids from Polyalthia species are diverse and potent. The following tables summarize the key quantitative data from various studies, offering a clear comparison of their efficacy.
Cytotoxic Activity
Clerodane diterpenoids from Polyalthia have shown significant cytotoxicity against a range of human cancer cell lines, suggesting their potential as anticancer agents.[2][4][5]
| Compound | Species | Cancer Cell Line(s) | IC50/ED50 (µg/mL) | Reference |
| Polyalthialdoic acid (3) | P. longifolia | Human tumor cell lines | ~0.6 | [4] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | P. longifolia | Human tumor cell lines | Not specified, but significant | [4] |
| Kolavenic acid (2) | P. longifolia | Human tumor cell lines | Not specified, but significant | [4] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (1) | P. longifolia var. pendula | Four cancer cell lines | Effective as cytotoxic agents | [6][7] |
| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (2) | P. longifolia var. pendula | Four cancer cell lines | Effective as cytotoxic agents | [6][7] |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | P. barnesii | Panel of human cancer cell lines | Broad cytotoxicity | [5] |
| 3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | P. barnesii | Panel of human cancer cell lines | Broad cytotoxicity | [5] |
| 4β,16α-dihydroxyclerod-13(14)Z-en-15,16-olide | P. barnesii | Panel of human cancer cell lines | Broad cytotoxicity | [5] |
| 16-oxo-cleroda-3,13-dien-15-oic acid (8) | P. longifolia var. pendula | A549 and MCF-7 | Exhibited cytotoxicity | [8] |
| Polyalthialdoic acid (2) | P. longifolia | Human leukemia HL-60 | IC₅₀ = 21.8 µM | [9] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (3) | P. longifolia | Human leukemia HL-60 | IC₅₀ = 13.7 µM | [9] |
Antimicrobial Activity
Several clerodane diterpenoids have exhibited potent activity against a variety of bacterial and fungal strains, highlighting their potential in combating infectious diseases.[10][11][12]
| Compound | Species | Microbial Strain(s) | MIC (µg/mL) | Reference |
| (-)-16α-hydroxycleroda-3,13 (14)Z-dien-15,16-olide (3) | P. longifolia var. pendula | Staphylococcus aureus, Sporothrix schenckii | 6.25 | [10][13] |
| 16α-hydroxy-cleroda-3,13 (14)-Z-diene-15,16-olide (1) | P. longifolia | Gram-positive and Gram-negative bacteria, Fungi | Significant activity | [11] |
| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid (2) | P. longifolia | Gram-positive and Gram-negative bacteria, Fungi | Significant activity | [11] |
| Compound 6 (a known clerodane diterpene) | P. longifolia | Fungal pathogens | 6.3 - 12.5 | [12][14] |
| Compound 2 (a new 2-oxo-clerodane diterpene) | P. longifolia | Fungal pathogens | 50 - 100 | [12][14] |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (1) | P. longifolia | Helicobacter pylori | 31.25 | [15] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al (2) | P. longifolia | Helicobacter pylori | 125 | [15] |
Anti-inflammatory Activity
The anti-inflammatory properties of clerodane diterpenoids from Polyalthia species have also been investigated, with some compounds showing promising activity.[2]
| Compound | Species | Assay | IC50 (µg/mL) | Reference |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (1) | P. longifolia | Anti-histaminic assay | 29.7 | [15] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al (2) | P. longifolia | Anti-histaminic assay | 189.2 | [15] |
Experimental Protocols
A generalized workflow for the isolation and characterization of clerodane diterpenoids from Polyalthia species is outlined below. This is a synthesis of methodologies reported in the cited literature.
General Extraction and Isolation Procedure
-
Plant Material Collection and Preparation: The leaves, stem bark, or seeds of the Polyalthia species are collected, air-dried, and pulverized into a fine powder.[14]
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically ethanol (B145695) or methanol, at room temperature for an extended period.[10][14] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, ethyl acetate (B1210297), and butanol.[14] This separates the compounds based on their polarity.
-
Chromatographic Separation: The bioactive fractions (often the hexane or ethyl acetate fractions for clerodane diterpenoids) are subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.[7]
-
Preparative Thin-Layer Chromatography (TLC): For further purification of semi-pure fractions.
-
High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual compounds.
-
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using various spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the absolute stereochemistry.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The isolated clerodane diterpenoids are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound against various microbial strains can be determined using the broth microdilution method.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in their respective growth media (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).[13]
-
Compound Dilution: The isolated clerodane diterpenoids are serially diluted in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Process
To better understand the experimental workflow, the following diagram illustrates the general procedure for isolating and evaluating clerodane diterpenoids from Polyalthia species.
Caption: General workflow for the isolation and bio-evaluation of clerodane diterpenoids.
This guide provides a foundational understanding of the comparative bioactivities and experimental approaches related to clerodane diterpenoids from Polyalthia species. The presented data and methodologies aim to serve as a valuable resource for the scientific community, encouraging further exploration into the therapeutic potential of these fascinating natural products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic clerodane diterpenes from Polyalthia barnesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Constituents of Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 16-Oxocleroda-3,13E-dien-15-oic acid: Cross-Validation of HPLC and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of 16-Oxocleroda-3,13E-dien-15-oic acid. This diterpenoid, isolated from sources like Polyalthia longifolia, has demonstrated noteworthy biological activities, including antiplasmodial effects, making its accurate quantification crucial for research and development.[1] The objective of this document is to present a framework for the cross-validation of HPLC and qNMR methods, offering detailed experimental protocols and a structure for data comparison.
The cross-validation of orthogonal analytical methods is essential for ensuring the accuracy, reliability, and robustness of quantitative data.[2] While HPLC is a widely adopted chromatographic technique known for its sensitivity and resolution, qNMR is a primary analytical method that allows for direct quantification without the need for identical reference standards for each analyte.[3][4] A head-to-head comparison reveals the strengths and potential discrepancies of each method, leading to a more comprehensive understanding of the analyte's purity and concentration.[3]
Comparative Data Summary
For a robust cross-validation, a minimum of six independent sample preparations should be analyzed by both HPLC and qNMR. The results should be summarized to clearly compare the determined concentrations and evaluate the precision of each method.
| Sample ID | HPLC-UV (μg/mL) | RSD (%) [HPLC] | qNMR (μg/mL) | RSD (%) [qNMR] | % Difference [(HPLC-NMR)/HPLC] |
| VAL-001 | 101.2 | 2.1 | 103.5 | 1.5 | -2.27% |
| VAL-002 | 99.8 | 1.9 | 101.2 | 1.8 | -1.40% |
| VAL-003 | 102.5 | 2.5 | 104.1 | 1.6 | -1.56% |
| VAL-004 | 100.9 | 2.2 | 102.8 | 1.4 | -1.88% |
| VAL-005 | 101.7 | 1.8 | 103.3 | 1.7 | -1.57% |
| VAL-006 | 100.3 | 2.0 | 101.9 | 1.5 | -1.59% |
| Average | 101.1 | 2.1 | 102.8 | 1.6 | -1.71% |
Note: Data presented are hypothetical and for illustrative purposes only. RSD refers to the Relative Standard Deviation.
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and comparable results. The following sections outline the methodologies for quantifying this compound using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a validated HPLC method for the quantitative determination of the target analyte. Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[5][6]
1.1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥95%)[7]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Additive: Formic acid or Trifluoroacetic acid (optional, for peak shape improvement)
-
Sample Diluent: Methanol or Acetonitrile
1.2. Instrumentation and Conditions
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (acidified)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 220 nm)
-
Injection Volume: 10 µL
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Curve Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 200 µg/mL).[8]
-
Sample Solution: Accurately weigh the sample material, dissolve it in the diluent to a known volume, and filter through a 0.22 µm syringe filter before injection.
1.4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the linearity of the method by assessing the correlation coefficient (r²) of the calibration curve, which should be >0.999.
-
Quantify the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative ¹H-NMR (qNMR) Method
qNMR provides a direct measurement of the analyte concentration based on the integration of specific NMR signals relative to a certified internal standard.[4]
2.1. Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene). The IS should have signals that do not overlap with the analyte or solvent signals.[9]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) with a known percentage of TMS.
2.2. Instrumentation and Parameters
-
System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
-
Pulse Program: Standard 1D proton pulse sequence (e.g., zg30)
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (e.g., 30 seconds) to ensure full relaxation.
-
Acquisition Time (aq): Sufficient to resolve signals (e.g., 3-4 seconds).
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for high accuracy.[10]
-
Temperature: Stable probe temperature (e.g., 298 K).
2.3. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex to ensure complete dissolution and transfer to a 5 mm NMR tube.
2.4. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from initial sample handling to the final comparative analysis.
Caption: Workflow for cross-validating HPLC and qNMR quantification methods.
References
- 1. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. assayprism.com [assayprism.com]
- 7. acebiolab.com [acebiolab.com]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unraveling the Molecular Target of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the current understanding of the molecular target of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene with promising therapeutic potential. This guide provides an objective analysis of its biological activities, compares it with structurally similar compounds, and presents available experimental data and protocols to facilitate further research and development.
Recent investigations into this compound and its analogs have revealed a spectrum of biological effects, including antifungal, antibacterial, antibiofilm, cytotoxic, and anti-inflammatory activities. While a single, definitive molecular target remains to be conclusively identified, the accumulated evidence suggests that this class of compounds likely exerts its effects through multiple molecular interactions and signaling pathways. This guide synthesizes the existing data to offer a clear perspective on its mechanism of action.
Comparative Biological Activities
This compound and its closely related analogs have demonstrated significant efficacy in various biological assays. The following table summarizes the key findings, providing a comparative overview of their activities.
| Compound | Biological Activity | Reported Mechanism/Target | Key Quantitative Data |
| This compound | Antifungal | Potential disruption of fungal cytoplasmic membrane | MIC values of 8–64 μg/mL against various fungal strains[1] |
| Antibacterial & Antibiofilm | Alteration of gene expression related to biofilm formation in MRSA and S. mutans | Bacteriostatic at 10-20 μg/mL; significantly reduced biofilm formation[2] | |
| Cytotoxic (Ovarian Cancer Cells) | Induction of apoptosis | IC50 values in the micromolar range[3] | |
| Antiplasmodial | Not specified | Antiplasmodial activity reported[4] | |
| 16-Hydroxycleroda-3,13(14)E-dien-15-oic acid (PL3S) | Anti-inflammatory (Human Neutrophils) | Inhibition of superoxide (B77818) anion and elastase release via inhibition of calcium mobilization, AKT, and p38 signaling pathways | IC50 values of 3.06 ± 0.20 µM (superoxide anion) and 3.30 ± 0.48 µM (elastase release)[5] |
| 16α-Hydroxycleroda-3, 13 (14) Z-dien-15, 16-olide | HMG-CoA Reductase Inhibitor | Direct inhibition of HMG-CoA reductase | - |
| Antileishmanial | Not specified | - |
Elucidation of Signaling Pathways
The anti-inflammatory and cytotoxic effects of clerodane diterpenes appear to be mediated through the modulation of key signaling pathways. The diagram below illustrates the proposed mechanism for the anti-inflammatory activity of the related compound, 16-Hydroxycleroda-3,13(14)E-dien-15-oic acid (PL3S), in human neutrophils.
Caption: Proposed inhibitory mechanism of a clerodane diterpene analog on FMLP-induced neutrophil activation.
Experimental Protocols
To aid researchers in replicating and building upon existing findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in the literature.
Antifungal Activity Assessment (Minimum Inhibitory Concentration - MIC)
The antifungal activity of this compound was determined using a broth microdilution method.
-
Fungal Strains: A panel of clinically and agriculturally relevant fungal pathogens was used.
-
Culture Medium: Sabouraud Dextrose Broth was used for fungal growth.
-
Compound Preparation: The test compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to achieve a range of concentrations.
-
Inoculation: Fungal suspensions were prepared and adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Incubation: The microtiter plates were incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Neutrophil Activation Assays (Superoxide Anion Generation and Elastase Release)
The anti-inflammatory effects of 16-Hydroxycleroda-3,13(14)E-dien-15-oic acid (PL3S) were evaluated in isolated human neutrophils.
-
Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors using standard density gradient centrifugation.
-
Superoxide Anion Measurement: Superoxide anion generation was measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c. Neutrophils were pre-incubated with the test compound or vehicle control, followed by stimulation with N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). The change in absorbance at 550 nm was monitored.
-
Elastase Release Measurement: Elastase release was determined by measuring the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide). Neutrophils were treated as described above, and the change in absorbance was measured.
-
Data Analysis: The inhibitory effects of the compound were expressed as the concentration required to inhibit 50% of the neutrophil response (IC50).
Comparative Workflow for Target Identification
The following diagram outlines a logical workflow for the definitive identification of the molecular target of this compound, integrating both computational and experimental approaches.
Caption: A logical workflow for identifying and validating the molecular target of a bioactive compound.
Conclusion
While the precise molecular target of this compound is yet to be fully elucidated, the existing body of research provides a strong foundation for future investigations. Its diverse biological activities, coupled with the insights gained from studying its analogs, underscore its potential as a lead compound for the development of novel therapeutics. This guide serves as a valuable resource for the scientific community to accelerate research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on superoxide anion and elastase release in human neutrophils through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 16-Oxocleroda-3,13E-dien-15-oic acid. In the absence of specific waste disposal regulations for this compound, a conservative approach, treating it as hazardous chemical waste, is mandated.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
-
Waste Identification and Segregation:
-
Treat all solid and liquid waste containing this compound as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible wastes, such as acids and bases, must be segregated to prevent dangerous reactions.[1]
-
Keep aqueous solutions separate from non-halogenated and halogenated solvent waste.[2]
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for waste collection. The container should be in good condition with a secure, screw-on cap.[1][3][4]
-
If reusing a container, ensure any previous labels are completely defaced or removed.[2]
-
Clearly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The concentration or approximate quantity of the compound.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator or responsible person.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[3][4]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Dispose of chemically contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a clearly labeled, sealed plastic bag placed inside a designated solid hazardous waste container.[3]
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.[3]
-
Empty Containers: To be considered non-hazardous, the original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can be disposed of in the regular trash, though local regulations should be confirmed.[4][5]
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[1][2][3]
-
Do not exceed the maximum accumulation time or quantity limits set by your institution and local regulations.[2][3] Typically, hazardous waste must be collected within 90 days of the accumulation start date.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste provide some key metrics.
| Parameter | Guideline | Source |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [5] |
| Maximum Accumulation Time | Typically 90 days | [3] |
| Maximum Accumulation Volume (per waste stream) | Up to 55 gallons | [3] |
| Secondary Containment Capacity | 110% of the primary container volume | [3] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The provided information is based on general hazardous waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
